Product packaging for Oxalic acid(Cat. No.:CAS No. 144-62-7)

Oxalic acid

Cat. No.: B126610
CAS No.: 144-62-7
M. Wt: 90.03 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Description

Ubiquitous Presence and Significance in Nature

Oxalic acid, a simple dicarboxylic acid with the chemical formula C₂H₂O₄, is a naturally occurring compound found in a wide array of living organisms, including plants, animals, fungi, and bacteria. ontosight.ainih.govmedicalnewstoday.com Its presence is so widespread that it is considered one of the most abundant organic acids in the biosphere. oup.comnih.gov In nature, it can be found as a free acid or more commonly as its salt, oxalate (B1200264), bound to minerals like calcium, potassium, or sodium. nih.govtubitak.gov.tr The significance of this compound in natural systems is multifaceted, playing roles in metabolic processes, nutrient cycling, and interactions between organisms. nih.govresearchgate.net For instance, the decomposition of oxalate by soil microorganisms influences soil pH and contributes to the sequestration of carbon dioxide as calcite (CaCO₃), a process known as the oxalate-carbonate pathway. oup.comoup.com

Multifaceted Physiological Roles across Kingdoms

The physiological functions of this compound are diverse and vary significantly among different biological kingdoms. tubitak.gov.trresearchgate.net Once considered an inert metabolic end-product, it is now understood to be involved in a range of metabolic and developmental processes. tubitak.gov.tr

Plants: Regulation of Growth, Development, and Stress Response

In the plant kingdom, this compound is a key metabolite with a variety of functions essential for survival and adaptation. researchgate.netnih.govacs.org It is involved in the regulation of calcium homeostasis, ion balance, and pH. researchgate.neteuropa.eu this compound also plays a crucial role in plant defense mechanisms against herbivores and pathogens. researchgate.netplos.org High concentrations of oxalates in plant tissues are thought to deter insect foraging. oup.com Furthermore, it is involved in the plant's response to abiotic stresses, such as heavy metal detoxification. researchgate.netnih.gov By chelating toxic metal ions, this compound can reduce their harmful effects on the plant. tandfonline.com Research has also shown that at low concentrations, this compound can induce resistance against fungal pathogens. sisef.orgnih.gov

Microorganisms (Fungi and Bacteria): Metabolic and Environmental Impact

Many species of fungi and some bacteria produce and secrete this compound as a secondary metabolite. nih.govnih.govwikipedia.org In fungi, this compound production is linked to several important functions. It plays a role in pathogenicity for some plant-infecting fungi by acidifying host tissues and sequestering calcium from plant cell walls, which weakens them and facilitates invasion. plos.orgcdnsciencepub.com Fungi also use this compound for nutrient acquisition from the soil by increasing the solubility of metal cations. wikipedia.orgcdnsciencepub.com In the environment, fungal-derived this compound contributes to the weathering of minerals and the formation of calcium oxalate crystals, which can act as a reservoir of calcium. nih.govwikipedia.orgcdnsciencepub.com

Bacteria, on the other hand, are often considered consumers of this compound. nih.govsci-hub.se Certain bacteria, known as oxalotrophic bacteria, can use oxalate as their sole source of carbon and energy. mdpi.com This bacterial degradation of oxalate is a critical component of the oxalate-carbonate pathway, influencing soil pH and carbon cycling. oup.commdpi.com The interaction between oxalate-producing fungi and oxalate-degrading bacteria plays a significant role in various ecosystems. nih.govresearchgate.net

Animals and Humans: Metabolic Pathways and Associated Conditions

In animals and humans, this compound is an end-product of metabolism, primarily synthesized in the liver. europa.eunih.gov The main precursors for endogenous oxalate production are ascorbic acid (vitamin C) and glyoxylate (B1226380). nih.gov While the body produces a significant portion of its oxalate, it is also absorbed from dietary sources. europa.eunih.gov Certain gut bacteria, such as Oxalobacter formigenes, can degrade oxalate, reducing its absorption. wikipedia.orgresearchgate.net

Elevated levels of oxalate in the body can lead to a condition called hyperoxaluria, which is a major risk factor for the formation of kidney stones, as calcium oxalate is the primary component of the most common type of kidney stone. nih.govnih.gov Hyperoxaluria can be caused by genetic disorders (primary hyperoxaluria), which lead to an overproduction of oxalate, or by increased intestinal absorption of dietary oxalate (secondary hyperoxaluria). nih.govnih.gov In severe cases, the deposition of calcium oxalate crystals can occur in various organs and tissues, a condition known as systemic oxalosis. nih.gov

Interactive Data Tables

Table 1: Key Functions of this compound Across Biological Kingdoms

Kingdom Key Functions
Plants Calcium regulation, ion balance, pH regulation, defense against herbivores and pathogens, heavy metal detoxification, stress response. researchgate.netnih.goveuropa.euplos.org
Fungi Pathogenicity, nutrient acquisition, mineral weathering, metal detoxification, lignocellulose degradation. nih.govplos.orgwikipedia.orgcdnsciencepub.com
Bacteria Carbon and energy source (oxalotrophy), contribution to the oxalate-carbonate pathway, pH regulation in the environment. oup.comsci-hub.semdpi.com

| Animals & Humans | Metabolic end-product, role in kidney stone formation, potential involvement in inflammatory processes. europa.eunih.govnih.gov |

Table 2: Precursors of this compound in Human Metabolism

Precursor Metabolic Pathway
Ascorbic Acid (Vitamin C) Non-enzymatically broken down into oxalate. nih.gov
Glyoxylate Converted to oxalate by oxidases and dehydrogenases. nih.gov
Glycolate (B3277807) A precursor to glyoxylate. nih.gov

| Amino Acids (e.g., Glycine, Serine, Hydroxyproline) | Can be metabolized to glyoxylate. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O4<br>C2H2O4<br>(COOH)2 B126610 Oxalic acid CAS No. 144-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxalic acid
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InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
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InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)O)O
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Molecular Formula

C2H2O4, Array, HOOCCOOH
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DSSTOX Substance ID

DTXSID0025816
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Molecular Weight

90.03 g/mol
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Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14%
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Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90
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Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3
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Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg
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Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

CAS No.

144-62-7
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Melting Point

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes)
Record name OXALIC ACID
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Record name Oxalic acid
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Record name Oxalic acid
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Biosynthesis and Metabolic Pathways of Oxalic Acid

Biosynthesis in Plants

The synthesis of oxalic acid in plants is a highly regulated process influenced by genetic, developmental, and environmental factors. Several key metabolites have been identified as precursors, with glyoxylate (B1226380), L-ascorbic acid, and oxaloacetate being the most significant. tubitak.gov.trresearchgate.net The relative contribution of each pathway can vary between plant species and even different tissues within the same plant.

Precursor Pathways

Three major metabolic routes have been proposed for the biosynthesis of this compound in plants, each originating from a different precursor molecule.

The oxidation of glycolate (B3277807) and glyoxylate is a significant contributor to this compound formation in plants. researchgate.netmdpi.com This pathway is closely linked to photorespiration, a metabolic process that occurs in photosynthetic organisms. nih.gov During photorespiration, glycolate is oxidized to glyoxylate, which can then be further oxidized to oxalate (B1200264). nih.govwikipedia.org Studies have shown that feeding glycolate or glyoxylate to detached leaves can stimulate the accumulation of this compound. nih.gov

The conversion of glyoxylate to oxalate is a key step in this pathway. While several enzymes have been suggested to catalyze this reaction, the primary enzyme implicated is glycolate oxidase. nih.govoup.com This pathway's activity can be influenced by factors that affect photorespiration, such as light intensity and CO2 concentration. nih.gov

L-ascorbic acid (Vitamin C) is a well-established precursor for this compound biosynthesis in many plant species. oup.comresearchgate.net The conversion of ascorbic acid to this compound involves the cleavage of the carbon chain of ascorbic acid. nih.govoup.com Specifically, carbons 1 and 2 of L-ascorbic acid are converted to this compound. nih.govoup.com

Research using radiolabeled L-ascorbic acid has demonstrated its direct incorporation into this compound in various oxalate-accumulating plants, including curly dock, red root pigweed, and rhubarb. oup.com This pathway is particularly significant in specialized cells called crystal idioblasts, where calcium oxalate crystals are formed. nih.govoup.com Studies have shown that these idioblasts can independently synthesize this compound from ascorbic acid. nih.govoup.com

The hydrolysis of oxaloacetate represents a third pathway for this compound biosynthesis. researchgate.netwikipedia.org In this pathway, oxaloacetate, an intermediate of the citric acid cycle, is cleaved to produce oxalate and acetate. nih.govresearchgate.net An enzyme, oxaloacetate acetylhydrolase, is thought to catalyze this reaction. mdpi.com

This pathway provides a link between primary carbon metabolism and this compound synthesis. Evidence for this pathway has been found in tissues of red beet and spinach, where labeled compounds from the tricarboxylic acid cycle were incorporated into oxalate. nih.gov

Key Enzymes and Their Regulation

The biosynthesis of this compound is regulated by the activity of several key enzymes. These enzymes control the rate of conversion of precursors to this compound and are subject to various regulatory mechanisms.

Glycolate oxidase (GLO) is a pivotal enzyme in the glyoxylate/glycolate pathway of this compound biosynthesis. mdpi.comoup.com It is primarily located in the peroxisomes and is a flavin mononucleotide (FMN)-containing protein. nih.gov GLO catalyzes the oxidation of glycolate to glyoxylate and can further catalyze the oxidation of glyoxylate to oxalate. oup.comnih.gov

The expression and activity of GLO can be influenced by various factors. For instance, in spinach, higher expression levels of SoGLO genes were correlated with increased oxalate concentrations. mdpi.com The activity of GLO is also linked to the production of hydrogen peroxide (H₂O₂), a key signaling molecule in plants. oup.comnih.govresearchgate.net The regulation of GLO is complex, involving transcriptional control and potential modulation by other cellular components like salicylic acid, which can impact the interaction between GLO and catalase. oup.com While GLO is a key enzyme, some studies in rice suggest that oxalate accumulation and its regulation might be independent of GLO activity under certain conditions, indicating the involvement of alternative pathways or regulatory mechanisms. oup.com

Isocitrate Lyase (ICL)

Isocitrate lyase (ICL) is a crucial enzyme within the glyoxylate cycle, a metabolic pathway that serves as an alternative to the tricarboxylic acid (TCA) cycle. The primary function of ICL is to catalyze the cleavage of isocitrate into two smaller molecules: succinate (B1194679) and glyoxylate. This reaction effectively bypasses the two decarboxylation steps present in the TCA cycle.

In the context of this compound formation, the glyoxylate produced by ICL can be a direct precursor. The activity of ICL is pivotal in metabolic systems that support oxalate biosynthesis, particularly in fungi and plants where the glyoxylate cycle is active. In certain wood-rotting fungi, ICL is a key component of a metabolic coupling between the TCA and glyoxylate cycles that is geared towards the high-yield production of this compound.

Oxaloacetase (OAH)

Oxaloacetase (OAH), systematically known as oxaloacetate acetylhydrolase, is an enzyme that directly produces oxalate through the hydrolysis of oxaloacetate. The reaction involves oxaloacetate and water as substrates, yielding oxalate and acetate as products.

This enzyme provides a direct route for oxalate synthesis from an intermediate of the TCA cycle. OAH activity has been identified as a key mechanism for this compound production in various fungi and bacteria. For instance, in the wood-rotting basidiomycete Fomitopsis palustris, OAH works in concert with isocitrate lyase in a metabolic system that efficiently converts glucose into this compound. Similarly, this enzyme is responsible for the accumulation of this compound in bacteria such as Streptomyces cattleya.

Genetic Basis of Oxalate Accumulation

Studies in spinach have provided insights into the specific genes involved. For example, the expression levels of genes encoding for the enzyme glycolate oxidase (GLO) have been shown to correlate with higher concentrations of oxalate. This indicates that the regulation of gene expression is a key factor in determining the extent of oxalate accumulation. The intricate control over biomineralization suggests that multiple genes are involved in the machinery for calcium uptake, this compound synthesis, and the regulation of crystal growth.

Biosynthesis in Fungi

Fungi, especially those involved in wood decay, are prolific producers of this compound. The biosynthesis in these organisms is characterized by highly efficient metabolic pathways.

Metabolic Mechanisms and Enzyme Activities

In many fungi, such as the brown-rot fungus Fomitopsis palustris, this compound production is a primary metabolic process. Glucose consumed by the fungus is not fully oxidized to carbon dioxide via the TCA cycle but is instead largely converted to oxalate. This is achieved through a unique metabolic coupling of the TCA and glyoxylate cycles. pnas.orgnih.gov

This integrated pathway involves key enzymatic activities:

Isocitrate Lyase (ICL): As a cornerstone of the glyoxylate cycle, ICL produces glyoxylate, a precursor for oxalate. pnas.orgnih.gov

Oxaloacetase (OAH): This enzyme provides a direct route to oxalate by hydrolyzing oxaloacetate. pnas.orgnih.gov

Malate (B86768) Dehydrogenase: This enzyme exhibits extraordinarily high activity, playing a significant role in generating NADH by oxidizing malate to oxaloacetate, thereby supporting the energy needs of the fungus through this alternative metabolic route. pnas.org

This metabolic arrangement allows the fungus to generate biochemical energy by oxidizing glucose to oxalate, a process sometimes referred to as oxalate fermentation. pnas.org

Environmental Factors Influencing Production (e.g., pH)

The production of this compound by fungi is significantly influenced by environmental conditions, with pH being a critical factor. nih.gov Studies on fungi like Aspergillus niger and Clarireedia jacksonii show that this compound biosynthesis is highly dependent on the ambient pH of the growth medium. nih.govfrontiersin.org

Production is often optimal at a neutral or slightly acidic pH, typically around 6.0 to 7.0. nih.govfrontiersin.orgdocsdrive.com For example, A. niger exhibits the highest activity of oxaloacetate hydrolase at a pH of 6.0, leading to maximum this compound secretion. nih.gov Fungi appear to use this mechanism to actively acidify their surroundings, which can suppress the growth of competing microorganisms and facilitate the activity of their own degradative enzymes. frontiersin.orgresearchgate.net When the initial pH is neutral, fungi will produce this compound to lower the pH of their environment. frontiersin.org Conversely, in an already acidic environment (e.g., pH 4), this compound production may be significantly reduced or absent. frontiersin.org

Biosynthesis in Bacteria

Bacteria also possess pathways for synthesizing this compound, although the mechanisms can vary. While the biosynthesis of this compound is known to occur in several bacterial species, the genetic and molecular pathways are still being fully elucidated. nih.gov

In the bacterium Streptomyces cattleya, which is known to accumulate large quantities of this compound, the biosynthesis occurs via the enzyme oxaloacetate acetylhydrolase (oxaloacetase). This enzyme catalyzes the hydrolysis of oxaloacetate to yield oxalate and acetate, a pathway analogous to that observed in some fungi.

More recent genetic studies in the phytopathogenic bacterium Burkholderia glumae have identified an operon that encodes for this compound biosynthesis. nih.gov Researchers identified two essential components of this operon, named obcA and obcB, which are co-expressed and crucial for high-level this compound production. nih.gov This discovery highlights a genetically organized and regulated pathway for oxalate synthesis in bacteria. nih.gov

Identification of Biosynthetic Operons and Genes

The molecular machinery governing this compound production in bacteria has been elucidated through genetic screening. In the phytopathogenic bacterium Burkholderia glumae, a key biosynthetic operon has been identified. nih.govoup.com A mutant screen isolated four mutants incapable of producing this compound. nih.gov DNA sequence analysis revealed that these mutants all had insertions in the same open reading frame (ORF), which was named the oxalate biosynthetic component A (obcA) locus. nih.gov

Further investigation showed that complementing the mutant with the obcA gene alone only partially restored this compound production. nih.govresearchgate.net This led to the identification of a second essential ORF, named obcB. nih.gov Transcript analysis confirmed that obcA and obcB are co-expressed from a single polycistronic message, forming an this compound biosynthetic operon. nih.govoup.comresearchgate.net Both genes are required for the high levels of this compound production characteristic of the bacterium. oup.comresearchgate.net This operon represents the first identified set of this compound biosynthetic genes from a bacterium. oup.com

In fungi, specific genes encoding enzymes involved in oxalate biosynthesis have also been identified, such as those for oxaloacetase. dundee.ac.uk In the probiotic bacterium Lactobacillus acidophilus, an operon responsible for oxalate degradation rather than synthesis has been characterized. This operon contains genes homologous to formyl-coenzyme A transferase (frc) and oxalyl-coenzyme A decarboxylase (oxc), which are induced under acidic conditions and allow the bacterium to break down oxalate. nih.gov

Identified Genes and Operons in this compound Metabolism
OrganismGene/OperonFunctionReference
Burkholderia glumaeobcAB operon (contains obcA and obcB)Biosynthesis of this compound nih.govoup.comresearchgate.net
Lactobacillus acidophilusfrc/oxc operonDegradation of this compound nih.gov

Mechanisms of Production and Regulation

Microbial biosynthesis of this compound occurs through several metabolic routes, with oxaloacetic acid and glyoxylic acid serving as direct precursors. nih.gov In fungi, two primary pathways are recognized:

Hydrolysis of Oxaloacetate: This pathway, occurring in the cytosol, involves the enzyme oxaloacetase, which catalyzes the hydrolysis of oxaloacetate to produce oxalate and acetate. dundee.ac.uk

Oxidation of Glyoxylate: This route is linked to the glyoxylate cycle. researchgate.net Isocitrate lyase cleaves isocitrate to form succinate and glyoxylate. The glyoxylate is then oxidized to oxalate by glyoxylate dehydrogenase. dundee.ac.ukresearchgate.net

The regulation of this compound production in microorganisms is influenced by various environmental factors. researchgate.net Key regulatory factors include the availability and type of carbon and nitrogen sources, as well as the ambient pH. researchgate.netresearchgate.net For instance, in Lactobacillus acidophilus, the transcription of genes for oxalate degradation is dependent on mildly acidic conditions. nih.gov In fungi, the biosynthesis of organic acids like oxalate is also affected by the concentration of certain metals. dundee.ac.uk

Endogenous Oxalate Production in Animals and Humans

In animals and humans, urinary oxalate is derived from two main sources: absorption from the diet and endogenous metabolic synthesis. nih.govresearchgate.net The primary precursors for endogenous oxalate production are ascorbic acid (vitamin C) and the amino acid glycine, via its metabolite glyoxylate. nih.gov Glyoxylate is considered the major and terminal precursor of oxalate. nih.govnih.gov

Contribution of Glycine and Glyoxylate

Glyoxylate is the principal immediate precursor to endogenous oxalate. nih.gov The amino acid glycine can be converted to glyoxylate by the enzyme D-amino acid oxidase. wikipedia.org Subsequently, glyoxylate is oxidized to oxalate by hepatic (liver) lactate (B86563) dehydrogenase in a reaction dependent on NAD+. nih.govwikipedia.org

Another related compound, glycolate, is metabolically interconvertible with glyoxylate; it is both a precursor to and a product of glyoxylate metabolism. nih.gov While amino acid metabolism is considered a major contributor to endogenous oxalate, the precise contribution of glycine is complex. nih.gov Studies using isotopically labeled glycine infusions in healthy, fasting adults have suggested that glycine is not a significant contributor to the endogenous generation of oxalate under these conditions. nih.gov However, it remains possible that its contribution could become significant transiently after the ingestion of a glycine-rich meal. nih.gov

Degradation and Catabolism of Oxalic Acid

Enzymatic Degradation Pathways

The enzymatic degradation of oxalic acid proceeds through several distinct pathways, primarily involving oxidation or decarboxylation reactions. These pathways can utilize free oxalate (B1200264) or its activated form, oxalyl-CoA.

Oxalate oxidase (EC 1.2.3.4) is an enzyme that catalyzes the oxidation of oxalate into carbon dioxide and hydrogen peroxide, in a reaction that requires molecular oxygen. wikipedia.orgoup.comwikipedia.org This enzyme is predominantly found in plants and fungi. wikipedia.orgvirginia.edu In plants, OXO is considered a key source of hydrogen peroxide, particularly under conditions of oxidative stress, and plays significant roles in processes like cell wall fortification and defense against pathogens. oup.comnih.gov The reaction catalyzed by oxalate oxidase is as follows:

(COOH)₂ + O₂ → 2CO₂ + H₂O₂ oup.com

The enzyme is a manganese-containing protein and is also known as germin. virginia.edu Its activity is crucial for regulating oxalate levels and for signaling in response to various environmental stresses. oup.comnih.gov

Table 1: Characteristics of Oxalate Oxidase (OXO)

CharacteristicDescriptionReferences
Enzyme Commission No.EC 1.2.3.4 wikipedia.orgwikipedia.org
Reaction CatalyzedOxalate + O₂ → 2 CO₂ + H₂O₂ oup.comwikipedia.org
CofactorManganese (Mn) wikipedia.org
Organismal SourcePrimarily plants (e.g., barley, wheat) and fungi. wikipedia.orgvirginia.edu
Biological RoleOxalate degradation, H₂O₂ production for stress signaling, cell wall stiffening, and defense against pathogens. oup.comnih.gov

Oxalate decarboxylase (EC 4.1.1.2) is an enzyme that degrades this compound by catalyzing its decarboxylation into formic acid and carbon dioxide. nih.govtandfonline.com This enzyme is mainly found in fungi and some bacteria. wikipedia.orgnih.gov Unlike oxalate oxidase, the reaction catalyzed by OXDC does not require molecular oxygen as a co-substrate but is dependent on manganese ions (Mn²⁺). wikipedia.orgnih.govebi.ac.uk The degradation of this compound via decarboxylation is a typical pathway in fungi. nih.gov Brown-rot fungi, for instance, secrete oxalate to break down wood cellulose (B213188) and use this enzyme to regulate the amount of oxalate present. wikipedia.org

Table 2: Characteristics of Oxalate Decarboxylase (OXDC)

CharacteristicDescriptionReferences
Enzyme Commission No.EC 4.1.1.2 wikipedia.orgnih.gov
Reaction CatalyzedOxalate → Formate (B1220265) + CO₂ tandfonline.comnih.gov
CofactorManganese (Mn²⁺) and Dioxygen wikipedia.orgebi.ac.uk
Organismal SourceMainly fungi (e.g., Aspergillus niger) and some bacteria (e.g., Bacillus subtilis). wikipedia.orgnih.govnih.govresearchgate.net
Biological RoleDirect degradation of oxalate, regulation of ambient oxalate concentrations. wikipedia.orgtandfonline.com

Oxalyl-CoA synthetase (EC 6.2.1.8), also known as Acyl-Activating Enzyme 3 (AAE3), is the first enzyme in a CoA-dependent pathway for oxalate degradation. mdpi.comfrontiersin.orgnih.gov This pathway represents an alternative to direct oxidation or decarboxylation. semanticscholar.org The enzyme catalyzes the ATP-dependent conversion of oxalate and Coenzyme A (CoA) into oxalyl-CoA. nih.gov This activation of oxalate is a critical step, preparing it for subsequent decarboxylation. nih.gov This enzyme has been identified and studied in plants like Arabidopsis, Medicago truncatula, and tomato. frontiersin.orgnih.govsemanticscholar.org The reaction is as follows:

Oxalate + ATP + CoA → Oxalyl-CoA + AMP + PPi nih.gov

Following the formation of oxalyl-CoA by oxalyl-CoA synthetase, the CoA-dependent pathway continues with a series of enzymatic reactions. nih.gov Oxalyl-CoA is first decarboxylated by oxalyl-CoA decarboxylase to yield formyl-CoA and carbon dioxide. nih.govmdpi.com

Subsequently, Formyl-CoA hydrolase (FXH) catalyzes the hydrolysis of formyl-CoA to formate. mdpi.comnih.gov The gene encoding this specific hydrolase has not yet been definitively identified in all organisms. mdpi.com

The final step in this pathway is catalyzed by Formate dehydrogenase (FXDE), which oxidizes formate to produce a second molecule of carbon dioxide. mdpi.comnih.gov This completes the degradation of the original oxalate molecule into two molecules of CO₂. nih.gov

Table 3: Enzymes of the CoA-Dependent Oxalate Degradation Pathway

EnzymeAbbreviationFunctionReferences
Oxalyl-CoA SynthetaseAAE3 / OCSConverts oxalate to oxalyl-CoA. mdpi.comnih.govnih.gov
Oxalyl-CoA DecarboxylaseOXCConverts oxalyl-CoA to formyl-CoA and CO₂. nih.govmdpi.com
Formyl-CoA HydrolaseFXHConverts formyl-CoA to formate. mdpi.comnih.gov
Formate DehydrogenaseFXDEOxidizes formate to CO₂. mdpi.comnih.gov

Microbial Degradation (Oxalotrophy)

Oxalotrophy is a metabolic strategy employed by certain microorganisms that can utilize oxalate as a source of carbon and energy. oup.comresearchgate.net This process is environmentally significant, particularly in the context of the oxalate-carbonate pathway, where the microbial decomposition of calcium oxalate in soil leads to the precipitation of calcium carbonate (calcite), effectively sequestering atmospheric carbon dioxide. oup.comoup.com

A diverse range of bacteria are capable of degrading oxalate, including species from genera such as Arthrobacter, Bacillus, and Pseudomonas. dntb.gov.ua However, the most well-studied and specialized oxalotroph is Oxalobacter formigenes. nih.gov

Oxalobacter formigenes is a Gram-negative, anaerobic bacterium that resides in the intestinal tracts of humans and other animals. nih.govnih.gov This bacterium is a specialist, relying exclusively on oxalate for both energy and carbon. nih.gov Its metabolism of oxalate in the gut plays a crucial role in reducing the amount of oxalate available for absorption, which can, in turn, lower urinary oxalate excretion. nih.govnih.gov

The metabolic pathway in O. formigenes is distinct from the pathways described above. It involves two key enzymes:

Formyl-CoA transferase (frc) : This enzyme catalyzes the transfer of CoA from formyl-CoA to oxalate, producing oxalyl-CoA and formate. wikipedia.orgekb.eg

Oxalyl-CoA decarboxylase (oxc) : This enzyme then decarboxylates oxalyl-CoA, regenerating formyl-CoA and releasing carbon dioxide. wikipedia.orgekb.eg

This two-step process allows the bacterium to efficiently break down oxalate. researchgate.net The presence and activity of O. formigenes in the gut microbiome are inversely associated with the risk of developing calcium oxalate kidney stones. nih.gov

Environmental Significance in Soil Carbon Cycling

This compound plays a significant, multifaceted role in soil biogeochemical processes, particularly in the context of carbon cycling and mineral weathering. It is a low-molecular-weight organic acid exuded by plant roots, fungi (especially mycorrhizal fungi), and lichens, and is also a product of the decomposition of organic matter. nih.govresearchgate.netoregonstate.edu Its chemical properties as a strong chelating agent allow it to interact dynamically with soil minerals, influencing nutrient availability and the stability of soil organic carbon. nih.govoregonstate.edu

One of the primary roles of this compound in soil is its involvement in mineral weathering. nih.gov By chelating and complexing with metal cations such as iron (Fe³⁺), aluminum (Al³⁺), and calcium (Ca²⁺) present in the crystal lattice of minerals, this compound can effectively dissolve these minerals. researchgate.netmdpi.com This process, known as ligand-promoted dissolution, releases essential nutrients that would otherwise be locked within the mineral structure, making them available for uptake by plants and microorganisms. nih.gov For example, the weathering of granite and other silicate (B1173343) minerals is significantly accelerated by this compound, leading to the release of elements like potassium and magnesium. researchgate.netmdpi.com

Furthermore, the interaction of this compound with soil minerals has profound implications for soil carbon storage. A key mechanism is the "oxalate-carbonate pathway" (OCP), a natural process that can lead to the long-term sequestration of atmospheric carbon dioxide (CO₂). nih.govfrontiersin.orgnih.gov This pathway involves the production of oxalate by plants and fungi, which is then metabolized by a group of soil bacteria known as oxalotrophs. frontiersin.orgnih.gov The bacterial degradation of oxalate leads to an increase in soil pH, which promotes the precipitation of dissolved CO₂ (as bicarbonate) with calcium ions to form calcium carbonate (CaCO₃). nih.govfrontiersin.org This mineralized carbon is significantly more stable than organic carbon and can remain in the soil for thousands of years, acting as a long-term carbon sink. frontiersin.org

Interactive Table: Effects of this compound on Soil Processes

Process Mechanism Outcome
Mineral Weathering Chelation and complexation of metal cations (e.g., Fe³⁺, Al³⁺, Ca²⁺) from mineral structures. nih.govresearchgate.net Release of essential plant nutrients; formation of secondary minerals. mdpi.com
Soil Carbon Sequestration (Oxalate-Carbonate Pathway) Microbial degradation of oxalate increases soil pH, leading to the precipitation of calcium carbonate (CaCO₃). nih.govfrontiersin.org Long-term storage of inorganic carbon in the soil. nih.gov
Destabilization of Soil Organic Matter Disruption of protective associations between organic matter and mineral surfaces (e.g., iron oxides). oregonstate.edu Increased microbial decomposition of previously protected carbon ("priming effect"). oregonstate.edu

Agricultural Practices and Plant Biotechnology for Oxalate Regulation

The accumulation of this compound in crops is a significant concern as it acts as an antinutrient, binding to minerals like calcium and reducing their nutritional availability. nih.govnih.gov High levels of oxalate can also be detrimental to human health. nih.gov Consequently, various agricultural and biotechnological strategies are being explored to regulate and reduce oxalate content in edible plants. acs.orgresearchgate.net

Conventional agricultural practices can influence oxalate levels in plants. Nutrient management is a key factor; for instance, the form of nitrogen supplied to plants can affect oxalate accumulation. mhof.net High levels of nitrogen combined with low calcium availability in the soil can lead to increased oxalate content. mhof.net Therefore, balanced fertilization is crucial. mhof.netnii.ac.jp Additionally, maintaining an appropriate soil pH can help manage oxalate production, as its synthesis is sometimes a plant's response to acidic soil conditions. mhof.net Post-harvest processing methods, such as boiling, can also effectively reduce the soluble oxalate content in vegetables, provided the cooking water is discarded. mhof.netsemanticscholar.org

Plant biotechnology offers more targeted and potent approaches for reducing oxalate accumulation in crops. nih.gov Genetic engineering strategies have primarily focused on introducing or overexpressing genes that encode oxalate-degrading enzymes. nih.govacs.org Two main types of enzymes have been utilized for this purpose: oxalate oxidase and oxalate decarboxylase. nih.gov

Oxalate oxidase converts oxalate into carbon dioxide and hydrogen peroxide. oup.com The overexpression of genes encoding this enzyme has been shown to significantly lower oxalate levels in transgenic plants. nih.gov For example, heterologous expression of an oxalate oxidase gene has been successful in reducing oxalate in various plants. mdpi.com

Oxalate decarboxylase (OXDC) catalyzes the degradation of this compound into formic acid and carbon dioxide. nih.govias.ac.in The introduction of fungal OXDC genes into plants has proven to be a highly effective strategy. crimsonpublishers.com For instance, expressing a fungal OXDC gene from Flammulina velutipes specifically in tomato fruit resulted in up to a 90% reduction in oxalate content. nih.govias.ac.in This reduction was also associated with an increase in the bioavailability of essential minerals like calcium and iron in the transgenic tomatoes. nih.gov Similar approaches have been applied to other crops, including soybean, with the dual benefit of reduced oxalate levels and enhanced fungal tolerance. crimsonpublishers.com

Another biotechnological strategy involves targeting the biosynthetic pathway of oxalate. For example, overexpressing the gene O7, which encodes oxalyl-CoA synthetase, a key enzyme in the maize oxalate degradation pathway, has led to a significant reduction in oxalate content in transgenic maize kernels. mdpi.com This approach not only lowered the antinutrient level but also resulted in an increase in certain micronutrients. mdpi.com These genetic manipulation techniques demonstrate the feasibility of developing low-oxalate crops, thereby improving their nutritional quality and safety for consumption. nih.govnih.gov

Interactive Table: Biotechnological Approaches for Oxalate Reduction in Plants

Strategy Enzyme/Gene Mechanism Example Crop(s)
Overexpression of Oxalate-Degrading Enzymes Oxalate Oxidase Converts oxalate to CO₂ and H₂O₂. oup.comnih.gov General application in transgenic plants. mdpi.com
Overexpression of Oxalate-Degrading Enzymes Oxalate Decarboxylase (OXDC) Degrades oxalate to formic acid and CO₂. nih.govcrimsonpublishers.com Tomato, Soybean. nih.govcrimsonpublishers.com
Manipulation of Oxalate Metabolism Oxalyl-CoA Synthetase (e.g., O7 gene) Enhances the degradation pathway of oxalate within the plant. mdpi.com Maize. mdpi.com

Biological and Pathological Implications of Oxalic Acid

Role in Plant Physiology and Stress Responses

Oxalic acid is integral to how plants adapt to and defend against various environmental challenges. Its functions range from providing a physical barrier against herbivores to detoxifying heavy metals in the soil.

Plant Defense Mechanisms

Plants utilize this compound, often in the form of calcium oxalate (B1200264) crystals, as a crucial component of their defense arsenal (B13267) against herbivores and pathogens. acs.orgresearchgate.net These crystals can cause physical damage to the mouthparts and digestive tracts of chewing insects, acting as a deterrent to feeding. uark.eduuark.edu Research on Medicago truncatula has shown that beet army-worm larvae feeding on mutant plants with reduced calcium oxalate levels grow faster and larger than those feeding on wild-type plants. uark.eduuark.edu This suggests that the presence of these crystals serves as an effective defense mechanism.

The shape of calcium oxalate crystals, which can be needle-like (raphides) or multifaceted (druses), contributes to their defensive capabilities. uark.edu For instance, the stinging sensation from plants like Tragia ramosa is due to needle-shaped calcium oxalate crystals contained within specialized stinging hairs. uark.eduplos.org While the primary defensive action of these crystals is mechanical, soluble oxalate can also act as a biochemical deterrent due to its toxicity when ingested in large quantities. plos.org

However, some researchers argue that the effectiveness of calcium oxalate crystals as a defense against herbivory may be overstated, suggesting that many insects have evolved mechanisms to overcome this physical defense. nih.gov

Heavy Metal Detoxification and Chelation

This compound plays a significant role in the detoxification of heavy metals in plants. acs.orgnih.gov Its ability to chelate metal ions is central to this function. acs.org By forming stable complexes with heavy metals such as lead, cadmium, and zinc, this compound can reduce their bioavailability and toxicity in the soil. researchgate.netmdpi.comcabidigitallibrary.org This process is a key aspect of phytoremediation, where plants are used to clean up contaminated environments. researchgate.netcabidigitallibrary.orgresearchgate.net

The secretion of this compound by plant roots can mobilize heavy metals from soil particles, facilitating their uptake and subsequent sequestration within the plant tissues in a less harmful form. mdpi.com For example, exogenous application of this compound has been shown to enhance the accumulation of copper in the roots and shoots of maize. mdpi.com Furthermore, fungi associated with plant roots can also secrete this compound, contributing to the solubilization and subsequent transformation of toxic metal minerals into less harmful oxalate forms. nih.govnih.gov

The chelating ability of this compound is not only important for detoxification but also for nutrient acquisition, as it can increase the solubility and availability of essential minerals like phosphates. cdnsciencepub.com

Postharvest Physiology and Ripening Control

The application of this compound has been shown to be effective in controlling adverse storage effects like chilling injury and enzymatic browning. researchgate.netecu.edu.au It also helps in reducing decay by inducing systemic resistance against pathogens. researchgate.netecu.edu.au For instance, in mangoes, an this compound dip delayed ripening and reduced decay incidence. researchgate.net Similar positive effects have been observed in nectarines, peaches, bananas, and pears. postharvest.bizmdpi.compshsciences.orgijcmas.com

By lowering oxidative stress and maintaining the levels of enzymatic and non-enzymatic antioxidants, this compound treatments contribute to the preservation of the nutritional and sensory attributes of fresh produce. researchgate.netecu.edu.au

This compound in Microbial Pathogenesis

While beneficial for plants in many contexts, this compound is also a key weapon in the arsenal of various microbial pathogens, particularly fungi, where it acts as a significant virulence factor.

Role in Fungal Virulence (e.g., Sclerotinia sclerotiorum)

The fungus Sclerotinia sclerotiorum, a devastating plant pathogen with a broad host range, exemplifies the crucial role of this compound in fungal virulence. nih.govplos.org The secretion of this compound is essential for its pathogenesis. nih.govresearchgate.net One of its primary functions is the acidification of host tissues. cdnsciencepub.comresearchgate.net This lowering of pH creates an optimal environment for the activity of cell wall-degrading enzymes, such as polygalacturonases, which are also secreted by the fungus. plos.org

Furthermore, this compound's ability to chelate calcium ions from the plant cell wall weakens its structure, making it more susceptible to enzymatic degradation. cdnsciencepub.comresearchgate.netmdpi.com This synergistic action of acidification and calcium sequestration facilitates the invasion and colonization of host tissues. researchgate.net

This compound also plays a role in suppressing the host's defense responses. It can inhibit the oxidative burst, a rapid production of reactive oxygen species by the plant that is a key component of its immune response. nih.govresearchgate.net By dampening this defense mechanism, the fungus can establish a successful infection. plos.org Interestingly, at low concentrations, this compound may induce plant defense genes, while at high concentrations, it contributes to programmed cell death, aiding the necrotrophic lifestyle of the fungus. tandfonline.com

Bacterial Pathogenicity Factors

The role of this compound as a pathogenicity factor is not limited to fungi. Some bacteria also produce and utilize this compound to their advantage during infection. For instance, in the context of urinary tract infections, the presence of oxalate can impair the function of macrophages, which are crucial immune cells for combating bacterial infections. nih.gov This impairment can lead to an increased bacterial burden. nih.govresearchgate.net

While the direct role of this compound as a virulence factor in plant-pathogenic bacteria is less documented than in fungi, the ability of some bacteria to degrade oxalate is being explored as a potential biocontrol strategy against oxalate-producing fungal pathogens like Sclerotinia sclerotiorum. mdpi.com

Mechanisms of Urolithiasis (Kidney Stone Formation)

Urolithiasis, the formation of stones in the kidneys or urinary tract, is a complex process driven by an imbalance between the promoters and inhibitors of crystallization in urine. uspharmacist.com The majority of kidney stones, approximately 80%, are composed primarily of calcium oxalate. mdpi.comnih.gov The formation mechanism involves a sequence of events beginning with urine supersaturation, followed by the nucleation, growth, and aggregation of crystals into a stone. researchgate.netwikipedia.org

Hyperoxaluria: Causes and Consequences

Hyperoxaluria, defined as the excessive excretion of oxalate in the urine, is a primary metabolic risk factor for the formation of calcium oxalate stones. nih.govipindexing.com It can be classified into primary and secondary forms based on its underlying cause. nih.gov

Primary Hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate by the liver due to specific enzyme deficiencies. kidneyfund.orgrarediseases.orgku.edu.tr These conditions are inherited in an autosomal recessive pattern, meaning an individual must inherit a non-working gene from each parent to be affected. rarediseases.orgmedlineplus.gov There are three main types of primary hyperoxaluria. kidneyfund.orgrarediseases.org

Type 1 (PH1) : This is the most common and severe form, accounting for about 80% of PH cases. kidneyfund.orgkidney.org It is caused by mutations in the AGXT gene, leading to a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT). kidneyfund.orgmedlineplus.govkidney.org This deficiency prevents the proper breakdown of glyoxylate (B1226380), which is then converted into oxalate. medlineplus.gov

Type 2 (PH2) : Accounting for approximately 10% of cases, PH2 is caused by mutations in the GRHPR gene. kidneyfund.orgkidney.org This results in a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GR/HPR), which also leads to a buildup of glyoxylate that gets converted to oxalate. kidneyfund.orgmedlineplus.gov The progression to kidney failure is typically slower in PH2 compared to PH1. kidneyfund.org

Type 3 (PH3) : This is the least severe type and is caused by mutations in the HOGA1 gene, leading to a deficiency of the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740). kidneyfund.orgmedlineplus.govkidney.org While individuals with PH3 often develop kidney stones in childhood, they have a lower risk of progressing to kidney failure. kidneyfund.orgmedlineplus.gov

Type of Primary Hyperoxaluria Affected Gene Deficient Enzyme Severity
Type 1 (PH1) AGXTAlanine-glyoxylate aminotransferase (AGT)Most severe, highest risk of kidney failure. kidneyfund.orgkidney.org
Type 2 (PH2) GRHPRGlyoxylate reductase/hydroxypyruvate reductase (GR/HPR)Less severe than PH1, slower progression to kidney failure. kidneyfund.orgkidney.org
Type 3 (PH3) HOGA14-hydroxy-2-oxoglutarate aldolase (HOGA)Least severe, low risk of kidney failure. kidneyfund.orgkidney.org

Secondary Hyperoxaluria results from non-genetic factors, primarily related to diet and intestinal conditions. nih.govnih.gov

Enteric Hyperoxaluria : This form is caused by gastrointestinal conditions that lead to fat malabsorption, such as Crohn's disease, inflammatory bowel disease, or as a consequence of gastric bypass surgery. clevelandclinic.orgmayoclinic.orgoup.com Under normal conditions, dietary calcium binds with oxalate in the gut to form insoluble calcium oxalate, which is then excreted in the stool. oup.com In fat malabsorption, unabsorbed fatty acids bind to calcium, leaving oxalate free to be absorbed into the bloodstream and subsequently excreted by the kidneys. oup.comresearchgate.net Increased concentrations of bile salts and fatty acids can also increase the permeability of the colon to oxalate. researchgate.net

Dietary Hyperoxaluria : This occurs from the excessive consumption of foods rich in oxalate, such as spinach, rhubarb, beets, nuts, and chocolate. clevelandclinic.orgmayoclinic.org High intake of vitamin C (ascorbic acid) can also contribute, as it can be converted to oxalate in the body. nih.govnih.gov

The primary consequence of untreated hyperoxaluria is recurrent urolithiasis and nephrocalcinosis (the deposition of calcium oxalate crystals within the kidney tissue). nih.gov This can lead to chronic kidney disease and eventual end-stage renal disease (ESRD). nih.govmedlineplus.gov When kidney function declines significantly, the body can no longer effectively excrete oxalate, leading to a condition called systemic oxalosis . nih.govmedlineplus.gov In oxalosis, calcium oxalate crystals build up in various tissues throughout the body, including bones, blood vessels, the heart, and eyes, causing widespread organ damage. ku.edu.trmayoclinic.org

Crystal Nucleation and Growth

The formation of a kidney stone is a multi-step process that begins with crystallization from a supersaturated urine. researchgate.net This process includes crystal nucleation (the initial formation of a solid crystal nucleus), followed by the growth of these crystals and their aggregation (clumping together) to form a larger mass. wikipedia.orgmagtech.com.cn

Nucleation can be either homogeneous, where ions spontaneously form a crystal nucleus in the liquid urine, or heterogeneous, where crystals form on an existing surface or nidus, such as cell debris or other crystals. nih.govyoutube.com Heterogeneous nucleation is considered the more common pathway in stone formation as it requires less energy. wikipedia.org

A critical factor in idiopathic calcium oxalate stone formation is the presence of Randall's plaques . academie-sciences.fr These are subepithelial deposits of calcium phosphate (B84403) (specifically, hydroxyapatite) that form in the basement membranes of the thin limbs of the loop of Henle in the renal papilla. academie-sciences.frnih.govphysiology.orgamegroups.org The plaque begins as tiny, laminated particles of mineral and organic matter that spread through the interstitium. nih.govamegroups.org Over time, these plaques can grow and erode through the urothelium, becoming exposed to pelvic urine. mdpi.comnih.govamegroups.org This exposed calcium phosphate surface then acts as a nidus for the heterogeneous nucleation of calcium oxalate crystals, leading to the formation of an attached kidney stone. mdpi.comacademie-sciences.fr

Calcium oxalate can crystallize in two primary forms, or hydrates: calcium oxalate monohydrate (COM), which is the more stable form, and calcium oxalate dihydrate (COD). researchgate.net Research suggests that calcium phosphate deposits, like Randall's plaques, preferentially induce the nucleation and growth of the harder and more troublesome COM crystals. researchgate.net

Role of Urinary Supersaturation and pH

Urinary supersaturation is the fundamental driving force for crystallization. uspharmacist.commdpi.com When the concentration of stone-forming substances like calcium and oxalate exceeds their solubility limit in urine, the solution is considered supersaturated, creating the thermodynamic potential for crystals to form. uspharmacist.comwikipedia.org Urine in most individuals is frequently in a metastable state with respect to calcium oxalate, meaning that while it is supersaturated, crystallization is inhibited and requires a promoter or nidus to begin. nih.govnih.gov

Urinary pH is a major determinant of the solubility and crystallization of various stone-forming salts. bjnephrology.org

Calcium Oxalate : The risk of calcium oxalate crystallization is highest in acidic urine, particularly in the pH range of 4.5 to 5.5. nih.govkarger.comacs.org

Calcium Phosphate : The supersaturation of calcium phosphate increases sharply as urine pH rises above 6.0. bjnephrology.org Therefore, alkaline urine favors the formation of calcium phosphate stones. hopkinsmedicine.org

Uric Acid : Uric acid is a weak acid with a pKa of about 5.5. bjnephrology.org In urine with a pH below this level, it is predominantly in its insoluble uric acid form, which can crystallize and form stones. bjnephrology.orghopkinsmedicine.org

Therefore, while a low urine pH is the most critical factor for uric acid stone formation, a moderately acidic pH (5.5-6.0) is most conducive to calcium oxalate crystallization. nih.govbjnephrology.org

Influence of Uric Acid and Other Factors

Hyperuricosuria, an excess of uric acid in the urine, is a known risk factor for the formation of calcium oxalate stones, a condition termed hyperuricosuric calcium oxalate nephrolithiasis. nih.govne-urology.com Several mechanisms have been proposed to explain this relationship:

Heterogeneous Nucleation (Epitaxy) : Uric acid crystals can act as a nidus, or template, for the nucleation of calcium oxalate crystals. nih.gov

"Salting Out" Effect : High concentrations of soluble uric acid can reduce the solubility of calcium oxalate, promoting its precipitation. nih.govne-urology.com

Inhibitor Binding : Uric acid may bind to and inactivate natural urinary inhibitors of crystallization, such as glycosaminoglycans, thereby promoting calcium oxalate stone formation. nih.govne-urology.com

Healthy urine contains numerous substances that inhibit the various stages of stone formation. uspharmacist.comwikipedia.org A deficiency in these inhibitors can increase the risk of urolithiasis. mdpi.com Key inhibitors include:

Inhibitor Function
Citrate Binds with calcium to form a soluble complex, reducing the supersaturation of calcium oxalate. It also directly inhibits crystal growth and aggregation. wikipedia.orguchicago.edu
Magnesium Inhibits stone formation, partly by complexing with oxalate in the urine, reducing calcium oxalate supersaturation. wikipedia.orgmdpi.com
Nephrocalcin An acidic glycoprotein (B1211001) that inhibits crystal nucleation and aggregation. nih.gov
Tamm-Horsfall Protein Also known as uromodulin, it can inhibit the aggregation of calcium oxalate crystals. nih.gov However, under certain conditions, less active forms of this protein from stone formers may actually promote aggregation. nih.gov
Osteopontin (Uropontin) A phosphorylated glycoprotein that inhibits crystal growth. nih.gov
Pyrophosphate An inorganic anion that inhibits the nucleation rate of calcium oxalate. uspharmacist.comauajournals.org

Gut-Kidney Axis and Microbiome Dysbiosis

The gut microbiome plays a significant role in oxalate homeostasis through the "gut-kidney axis." nih.gov Mammals lack the enzymes necessary to degrade oxalate, relying instead on intestinal bacteria for this process. nih.govekb.eg

The most well-studied oxalate-degrading bacterium is Oxalobacter formigenes, a Gram-negative, anaerobic bacterium that resides in the colon. nih.govnih.gov This organism is unique in that it uses oxalate as its exclusive source of energy. ekb.egasm.org By metabolizing dietary oxalate in the gut, O. formigenes reduces the amount of oxalate available for intestinal absorption, thereby lowering urinary oxalate excretion. nih.govnih.gov The presence of O. formigenes is inversely associated with the risk of recurrent calcium oxalate stone formation. nih.gov

Microbiome dysbiosis, specifically the depletion or absence of O. formigenes and other oxalate-degrading bacteria, can disrupt this balance. nih.gov The use of certain antibiotics has been linked to the loss of this organism from the gut microbiota, which may lead to an increase in urinary oxalate concentration and a higher risk of developing kidney stones. nih.gov

Other Medical and Biological Considerations

When hyperoxaluria is severe and renal function deteriorates, the kidneys' ability to excrete the oxalate load becomes overwhelmed. nih.govmedlineplus.gov This leads to a rise in plasma oxalate levels and the subsequent deposition of calcium oxalate crystals in tissues other than the kidneys, a condition known as systemic oxalosis. ku.edu.trmedlineplus.gov

Oxalosis is a severe complication of advanced primary and enteric hyperoxaluria. ku.edu.trmayoclinic.org The systemic deposition of crystals can cause a wide range of debilitating health problems, including:

Bone Disease : Crystal deposition in bones can lead to pain and fractures. clevelandclinic.orgmayoclinic.org

Anemia : Oxalate buildup can affect the bone marrow, leading to anemia. clevelandclinic.orgmayoclinic.org

Cardiovascular Issues : Crystals can deposit in the heart and the walls of blood vessels. ku.edu.trmedlineplus.gov

Ocular Problems : Deposition in the eyes can lead to vision problems. ku.edu.trmayoclinic.org

Skin Ulcers : In late stages, oxalate crystals can deposit in the skin, causing painful ulcers. ku.edu.trmayoclinic.org

Developmental Issues : In children, severe oxalosis can lead to failure to thrive. ku.edu.trmayoclinic.org

The diagnosis of hyperoxaluria is often delayed, with a significant percentage of patients only being diagnosed after they have already reached end-stage renal disease, by which point systemic oxalosis may be well-established. nih.gov

Renal Failure and Cardiomyopathy

This compound, primarily in the form of calcium oxalate crystals, can have severe pathological consequences, leading to significant organ damage, most notably affecting the kidneys and the heart.

Renal Failure:

The primary complication associated with this compound is oxalate nephropathy, a condition characterized by the deposition of calcium oxalate (CaOx) crystals within the kidney's tubules and interstitium. d-nb.infonih.govnih.gov This process can lead to acute kidney injury (AKI) and chronic kidney disease (CKD), potentially progressing to end-stage renal disease (ESRD). tandfonline.comnih.gov

Elevated urinary excretion of oxalate, a condition known as hyperoxaluria, is the main driver of CaOx crystal formation. d-nb.infonih.govnih.gov When the concentration of oxalate in the tubular fluid exceeds the saturation point, it binds with calcium to form insoluble crystals. nih.govharvard.edu The pathophysiology of oxalate-induced renal damage is multifactorial:

Tubular Obstruction: The crystals can aggregate and obstruct the renal tubules, impeding urine flow and increasing intratubular pressure. oup.comnih.govmj-med-u-tokai.com

Direct Cellular Injury: Oxalate and its crystalline form are directly toxic to renal tubular epithelial cells, inducing mitochondrial damage, oxidative stress, and eventual cell death (necroptosis). tandfonline.comharvard.edunih.gov

Inflammation and Fibrosis: The deposition of CaOx crystals triggers a robust inflammatory response. tandfonline.comoup.com This involves the activation of the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines and the recruitment of inflammatory cells, which contributes to tubulointerstitial inflammation and subsequent fibrosis. nih.govoup.com

This cycle of crystal deposition, injury, and inflammation creates a vicious loop where declining kidney function leads to further oxalate retention, accelerating the progression of renal failure. nih.govharvard.edu

Cardiomyopathy:

When kidney function declines significantly (typically when the glomerular filtration rate falls below 30 ml/min), the body's ability to excrete oxalate is impaired, leading to a rise in plasma oxalate levels. nih.gov This systemic accumulation, known as oxalosis, results in the deposition of calcium oxalate crystals in various extrarenal tissues, including the heart. nih.govharvard.edu

Cardiac oxalosis can lead to a specific form of infiltrative cardiomyopathy with restrictive physiology. jacc.orgnih.govahajournals.org The deposition of crystals within the myocardium, conduction system, and intramyocardial vessels causes a range of cardiovascular complications: jacc.orgnih.gov

Myocardial Stiffness and Dysfunction: The infiltration of crystals increases the stiffness of the heart muscle, impairing its ability to relax and fill with blood, which is characteristic of restrictive cardiomyopathy. nih.govahajournals.orgjacc.org This can progress from diastolic to systolic dysfunction. jacc.orgjst.go.jp

Conduction Abnormalities: Crystal deposition in the heart's conduction system can disrupt electrical signaling, leading to atrioventricular block and arrhythmias like ventricular tachycardia. nih.govresearchgate.net

Structural Changes: Echocardiograms of patients with cardiac oxalosis often show thickened ventricular walls and a characteristic "sparkling" or granular texture of the myocardium. jacc.orgahajournals.orgnih.gov

These cardiac manifestations can lead to severe heart failure and are associated with a poor prognosis if left untreated. jacc.orgnih.gov

Potential Therapeutic Strategies (e.g., Probiotics)

Given the central role of oxalate in renal and cardiac damage, therapeutic strategies are largely focused on reducing the body's oxalate load. A promising approach involves leveraging the gut microbiome, specifically bacteria capable of degrading oxalate, thereby reducing its intestinal absorption.

The human body lacks the necessary enzymes to break down oxalate. oup.compastic.gov.pk Therefore, it relies on gut microorganisms to perform this function. oup.commdpi.com Several bacterial species have been identified as potent oxalate degraders and are being investigated as probiotics for managing hyperoxaluria. pastic.gov.pk

Key Oxalate-Degrading Probiotics:

Oxalobacter formigenes : This anaerobic bacterium is considered a specialist, as it uses oxalate as its sole source of energy and carbon. oup.comwikipedia.orgnih.gov It plays a critical role in maintaining oxalate homeostasis in the gut. oup.com The absence of O. formigenes, often due to antibiotic use, has been linked to an increased risk of recurrent calcium oxalate kidney stones. oup.comwikipedia.org

Lactobacillus Species: Various strains, including L. acidophilus, L. plantarum, and L. gasseri, have demonstrated the ability to degrade oxalate. mdpi.comamegroups.orgnih.gov

Bifidobacterium Species: Certain species within this genus, such as B. animalis, are also capable of breaking down oxalate. mdpi.comamegroups.orgnih.gov

Mechanism of Action:

These bacteria metabolize oxalate through a two-step enzymatic pathway involving formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc). pastic.gov.pkmdpi.comresearchgate.net In this process, oxalate is converted into formate (B1220265) and carbon dioxide, which are harmless end products. mdpi.comwikipedia.org By degrading oxalate within the intestinal lumen, these bacteria reduce the amount of free oxalate available for absorption into the bloodstream, consequently lowering urinary oxalate excretion. oup.compastic.gov.pk

Table 1: Key Oxalate-Degrading Bacteria and Their Characteristics
Bacterial SpeciesKey EnzymesMetabolic Role of OxalateResearch Findings Summary
Oxalobacter formigenesFormyl-CoA transferase (frc), Oxalyl-CoA decarboxylase (oxc)Obligate energy and carbon sourceConsidered the most efficient oxalate degrader. amegroups.org Its presence is linked to lower urinary oxalate levels and reduced kidney stone risk. oup.comwikipedia.org Clinical trials have shown it can be successfully delivered to the GI tract, though results on significantly reducing urinary oxalate have been mixed. nih.gov
Lactobacillus spp. (e.g., L. acidophilus, L. plantarum)Formyl-CoA transferase (frc), Oxalyl-CoA decarboxylase (oxc)Detoxification (growth can be inhibited by high oxalate)Demonstrated oxalate-degrading ability in vitro. mdpi.com Some clinical studies suggest they can reduce urinary oxalate, but results have been inconsistent, with some trials showing no significant difference compared to placebo. amegroups.orgfrontiersin.org
Bifidobacterium spp. (e.g., B. animalis)Formyl-CoA transferase (frc), Oxalyl-CoA decarboxylase (oxc)DetoxificationPossess genes for oxalate degradation and have shown efficacy in some studies, often as part of a multi-strain probiotic mixture. mdpi.comamegroups.orgabdominalkey.com

Clinical Evidence and Future Directions:

Clinical trials investigating the use of probiotics to treat hyperoxaluria have yielded varied results. Some studies using mixtures of Lactobacillus and Bifidobacterium species, or O. formigenes alone, have demonstrated a reduction in urinary oxalate excretion. nih.govwithpower.com However, other more rigorous studies have been disappointing, showing no significant or consistent decrease in urinary oxalate levels. amegroups.orgnih.govfrontiersin.org

The efficacy of these probiotics may be influenced by factors such as the specific bacterial strain used, dosage, survival of the bacteria in the gastrointestinal tract, and the underlying cause of hyperoxaluria. abdominalkey.comnih.gov Despite the inconsistent findings, manipulating the gut microbiota remains a compelling and actively researched therapeutic avenue for preventing conditions driven by high this compound levels. abdominalkey.comnih.gov

Coordination Chemistry and Complexation with Metal Ions

Oxalate (B1200264) as a Ligand in Coordination Chemistry

The oxalate dianion (C₂O₄²⁻), derived from the deprotonation of oxalic acid, is a versatile and extensively studied ligand in coordination chemistry. fiveable.mewikipedia.org It readily forms stable complexes with a wide range of metal ions. fiveable.me The oxalate ion is classified as a bidentate chelating ligand, meaning it can bind to a central metal ion at two separate points. fiveable.mepurdue.eduquora.com This binding occurs through the donation of electron pairs from two of its oxygen atoms, creating coordinate covalent bonds. fiveable.me

A key feature of oxalate's role as a ligand is its ability to form a stable five-membered chelate ring with a metal center, with the general formula MC₂O₂. wikipedia.orgwikipedia.orgbrainly.in This chelation significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands, an effect known as the chelate effect. The formation of these rings is a driving force in the creation of numerous metal-oxalate compounds. quora.combrainly.in When oxalate chelates to a single metal atom, it typically adopts a planar conformation. wikipedia.org

The coordination of oxalate with metal ions gives rise to a remarkable structural diversity. The oxalate ligand can adopt various coordination modes, acting not only as a simple chelating ligand but also as a bridging ligand connecting two or more metal centers. wikipedia.orgresearchgate.net This flexibility allows for the formation of a wide array of architectures, from simple mononuclear complexes to complex polynuclear and polymeric structures. wikipedia.orgyoutube.com

Mononuclear Complexes: In these complexes, one or more oxalate ligands are coordinated to a single central metal ion. ias.ac.in A classic example is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, where three oxalate ligands form an octahedral geometry around the iron(III) ion. wikipedia.orgwikipedia.org Homoleptic complexes, containing only oxalate ligands, are common for many transition metals like Cr(III), Co(III), and Fe(III). wikipedia.org Mixed-ligand complexes, which include oxalate along with other ligands like water or ammonia, are also widespread. wikipedia.orgat.ua

Polynuclear and Polymeric Complexes: Oxalate frequently acts as a bridging ligand, using its four oxygen atoms to link multiple metal ions. This can result in binuclear complexes, such as [M₂(C₂O₄)₅]²⁻, or extended one-, two-, or three-dimensional polymeric networks. wikipedia.orgyoutube.com For instance, in some M(C₂O₄)·2H₂O compounds, the oxalate acts as a tetradentate bridging ligand, creating infinite chain arrangements. researchgate.netscielo.br The ability of the oxalate bridge to mediate magnetic exchange between metal centers has made these compounds a subject of significant interest in materials science. iucr.org

Synthesis and Characterization of Metal-Oxalate Complexes

The synthesis of metal-oxalate complexes is typically straightforward, often involving the reaction of a soluble metal salt with this compound or a soluble oxalate salt, like potassium or ammonium (B1175870) oxalate, in an aqueous solution. ias.ac.inat.uascielo.br The resulting complexes frequently precipitate from the solution due to their low solubility. wikipedia.orgresearchgate.net The specific structural outcome can be influenced by reaction conditions such as pH, temperature, and the concentration of reactants. researchgate.netscispace.com

Spectroscopic methods are essential for elucidating the structure and bonding in metal-oxalate complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is widely used to confirm the coordination of the oxalate ligand to the metal ion. The vibrational spectrum of a metal-oxalate complex shows characteristic bands that differ from those of the free oxalate ion. Key bands include the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds. ias.ac.inresearchgate.net The positions of these bands provide insights into the coordination mode of the oxalate ligand (e.g., bidentate chelation vs. bridging). scielo.brresearchgate.net For example, upon coordination to a metal like Cu(II), the ν(C=O) frequency generally increases, while the ν(C-O) frequency decreases compared to the free oxalate ion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination geometry and the electronic structure of the central metal ion. at.ua For transition metal complexes, the spectra typically show d-d transitions, which are characteristic of the metal ion and its coordination environment. ias.ac.inresearchgate.net For instance, the UV-Vis spectrum of a Cr(III)-oxalate complex shows absorption bands corresponding to the electronic transitions typical of an octahedral Cr³⁺ ion. ias.ac.in

Atomic Absorption (AA) Spectroscopy: AA spectroscopy is primarily a quantitative analytical technique used to determine the concentration of metal ions in a sample. researchgate.net In the context of metal-oxalate complexes, it is used to confirm the elemental composition, specifically the metal content of the synthesized compound, thereby verifying its stoichiometry. researchgate.net

Table 1: Characteristic FT-IR Frequencies for a Metal-Oxalate Complex Data is illustrative and can vary based on the specific metal and crystal structure.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Asymmetric C=O Stretch (ν_as(C=O)) ~1650 - 1700
Symmetric C=O Stretch (ν_s(C=O)) ~1360 - 1380
C-O Stretch + C-C Stretch ~1310 - 1320
Symmetric O-C=O Bend (δ_s(O-C=O)) ~800 - 820

Thermal Analysis: Thermogravimetric analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of metal-oxalate complexes and their decomposition pathways. ias.ac.inresearcher.life TGA curves for hydrated complexes typically show initial mass loss corresponding to the removal of water molecules, followed by the decomposition of the oxalate ligand at higher temperatures. ias.ac.inias.ac.in The final decomposition product is often a pure metal oxide, a property that is utilized in the synthesis of nanomaterials. wikipedia.orgresearcher.life

Applications of Metal-Oxalate Complexes in Research

The unique properties and versatile structures of metal-oxalate complexes have led to their use in various areas of chemical research.

Precursors for Metal Oxides: The thermal decomposition of metal-oxalate complexes provides a reliable route to synthesizing fine powders of metal oxides with controlled stoichiometry and morphology. wikipedia.org This method is valuable in materials science for creating catalysts and ceramic materials.

Molecular Magnetism: Oxalate's ability to act as a bridging ligand that can mediate magnetic interactions between paramagnetic metal centers has made these complexes a major focus in the field of molecular magnetism. iucr.org Researchers design and synthesize oxalate-bridged polynuclear complexes to study fundamental magnetic phenomena.

Metal Separation and Recovery: The often low solubility of many metal oxalates is exploited in analytical chemistry and hydrometallurgy for the selective precipitation and separation of metal ions from solutions. wikipedia.orgresearchgate.net This has applications in ore processing and the recycling of metals from waste streams. researchgate.netscispace.com

Photochemistry: Certain metal-oxalate complexes, such as potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]), are photosensitive and are used in chemical actinometry to measure light flux. libretexts.org Upon absorption of light, the complex undergoes a redox reaction, which can be quantified to determine the number of photons absorbed. researchgate.net

Magnetic and Electrochemical Properties

The magnetic behavior of these complexes is often studied by measuring their magnetic susceptibility at various temperatures. This data can provide insights into the nature of the magnetic exchange interactions between the metal ions. For instance, the magnetic susceptibility of potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) follows the Curie-Weiss law at temperatures between 80 K and 300 K, with a negative paramagnetic Curie temperature (θ = -3.0 K), which suggests a weak antiferromagnetic interaction between the iron(III) ions. researchgate.net The effective magnetic moment for this complex has been determined to be 5.88 μB, a value slightly lower than the spin-only value of 5.92 μB for a high-spin d⁵ ion. researchgate.net

Similarly, studies on one-dimensional metal oxalate networks have revealed diverse magnetic properties. For example, in the bimetallic assembly [CuNi(ox)₂(H₂O)₄], the magnetic susceptibility follows the Curie-Weiss law with a Weiss constant of -100 K, indicating antiferromagnetic interactions. ias.ac.in In contrast, the homometallic complex [Ni₂(ox)₂(H₂O)₄] exhibits a Weiss constant of -50 K, also indicative of antiferromagnetic coupling between the Ni(II) ions. ias.ac.in The magnetic properties of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) show a broad maximum in magnetic susceptibility around 30 K, which is characteristic of short-range antiferromagnetic ordering in a one-dimensional chain structure. aps.org

Table 1: Magnetic Properties of Selected Metal-Oxalate Complexes

CompoundMagnetic BehaviorWeiss Constant (θ)Effective Magnetic Moment (μeff)Reference
K₃[Fe(C₂O₄)₃]·3H₂OWeak Antiferromagnetic-3.0 K5.88 μB researchgate.net
[CuNi(ox)₂(H₂O)₄]Antiferromagnetic-100 KNot specified ias.ac.in
[Ni₂(ox)₂(H₂O)₄]Antiferromagnetic-50 K2.78 μB (at 50 K) ias.ac.in
FeC₂O₄·2H₂OAntiferromagnetic-25.4 KNot specified aps.org

The electrochemical properties of metal-oxalate complexes are also of significant interest. The electroreduction of this compound to glyoxylic acid has been studied, and the process can be influenced by various electrochemical parameters. tubitak.gov.tr Electrochemical impedance spectroscopy (EIS) has been employed to investigate the anodic dissolution of cobalt in the presence of this compound. researchgate.net These studies show that this compound can enhance the dissolution of cobalt by forming soluble cobalt-oxalate complexes. The impedance spectra of such systems can reveal details about the reaction mechanism, including the formation of intermediate adsorbed species at the electrode-solution interface. researchgate.net

Furthermore, the development of chemically modified electrodes incorporating metal-oxalate complexes has been explored for electrocatalytic applications. These electrodes can be used for the determination of oxalate ions through voltammetric techniques, where the metal complex acts as a redox mediator to facilitate the electrochemical reaction. researchgate.net

Antimicrobial Studies

This compound and its metal complexes have been investigated for their antimicrobial properties against a variety of microorganisms, including bacteria and fungi. The mode of action is often attributed to the chelation of essential metal ions required for microbial growth and the disruption of cellular processes.

Studies have shown that this compound itself exhibits antibacterial activity. For instance, it has demonstrated a significant zone of inhibition against New Delhi metallo-β-lactamase-1 (NDM-1) producing Escherichia coli, with a minimum inhibitory concentration (MIC) of 320 μg/mL. nih.gov Research on the effect of this compound on various phytopathogenic bacteria has also revealed its inhibitory potential. The MIC of this compound was found to be 200 mg/L for several Xanthomonas species, including X. axonopodris pv. citri, X. axonopodris pv. glycines, and X. axonopodris pv. vesicatoria, as well as for Pectobacterium carotovorum subsp. carotovorum. nih.gov For other bacteria like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae, the MIC was determined to be 250 mg/L. nih.gov

The coordination of metal ions to this compound can modulate its antimicrobial activity. A study on a sodium copper oxalate complex demonstrated its efficacy against both bacteria and fungi. The complex exhibited a zone of inhibition of 14 mm against Escherichia coli and 12 mm against the fungus Aspergillus niger. iosrjournals.org This suggests that metal-oxalate complexes can be effective broad-spectrum antimicrobial agents. The antimicrobial activity of metal complexes is often linked to their increased lipophilicity, which facilitates their transport across the microbial cell membrane.

Table 2: Antimicrobial Activity of this compound and a Metal-Oxalate Complex

CompoundMicroorganismTestResultReference
This compoundEscherichia coli (NDM-1)Zone of Inhibition15 ± 1 mm nih.gov
This compoundEscherichia coli (NDM-1)MIC320 μg/mL nih.gov
This compoundXanthomonas axonopodis pv. citriMIC200 mg/L nih.gov
This compoundXanthomonas axonopodis pv. glycinesMIC200 mg/L nih.gov
This compoundXanthomonas axonopodis pv. vesicatoriaMIC200 mg/L nih.gov
This compoundPectobacterium carotovorum subsp. carotovorumMIC200 mg/L nih.gov
This compoundRalstonia solanacearumMIC250 mg/L nih.gov
This compoundXanthomonas oryzae pv. oryzaeMIC250 mg/L nih.gov
Sodium Copper OxalateEscherichia coliZone of Inhibition14 mm iosrjournals.org
Sodium Copper OxalateAspergillus nigerZone of Inhibition12 mm iosrjournals.org

Analytical Methodologies for Oxalic Acid Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of oxalic acid. It offers high resolution and sensitivity, making it suitable for complex samples.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. researchgate.net In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic mixture. For this compound analysis, a mobile phase consisting of an aqueous buffer, such as phosphate (B84403) or perchloric acid, and an organic modifier like acetonitrile (B52724) is often employed. sielc.comnih.gov The separation is based on the partitioning of this compound between the polar mobile phase and the nonpolar stationary phase.

One of the challenges in analyzing multi-charged molecules like oxalate (B1200264) on conventional C18 columns is poor peak shape, often exhibiting significant tailing. sielc.com To overcome this, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be utilized to achieve better peak shape and resolution. sielc.com For instance, a Newcrom BH mixed-mode column has been shown to provide good peak shape for this compound using a mobile phase of acetonitrile and water with a sulfuric acid buffer. sielc.com Another approach is ion-suppression reversed-phase HPLC, where the pH of the mobile phase is adjusted to suppress the ionization of this compound, thereby increasing its retention on the nonpolar stationary phase. nih.gov

A simple and novel RP-HPLC method has been developed for the estimation of this compound in sodium ascorbate, using a Triart C18 column with an isocratic mobile phase of tetrabutylammonium (B224687) hydroxide-phosphate buffer (pH 7.0) and acetonitrile (80:20 v/v). researchgate.net

The following table summarizes typical parameters for RP-HPLC analysis of this compound:

ParameterDescription
Stationary Phase C18, Mixed-mode (e.g., Newcrom BH), Amaze HA
Mobile Phase Acetonitrile/water with acid (e.g., phosphoric, sulfuric, perchloric acid) or buffer (e.g., ammonium (B1175870) phosphate)
Separation Mode Isocratic or gradient elution

Following separation by HPLC, a suitable detector is required for the quantification of this compound.

Refractive Index Detector (RID): The refractive index detector is a universal detector that measures the change in the refractive index of the eluent from the column relative to a reference. nih.gov It is particularly useful for compounds like this compound that lack a strong UV chromophore. nih.gov RID is a non-destructive technique, which allows for downstream analysis if needed. nih.gov However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. nih.gov A study analyzing glyoxal (B1671930) and related substances, including this compound, utilized an Aminex HPX-87H column with a mobile phase of 0.01N H2SO4 and RID detection. oup.comnih.gov

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the determination of this compound. nih.govresearchgate.net This technique is especially valuable for complex matrices like biological fluids. In a typical LC-MS/MS method for plasma oxalate, the sample is spiked with a ¹³C₂-labeled this compound internal standard, followed by protein precipitation and analysis using anion HPLC-electrospray ionization (ESI)-MS/MS. nih.gov This method offers a wide quantification range and high accuracy. nih.gov LC-MS is also compatible with various HPLC separation modes, including reversed-phase and ion-exchange chromatography. elsevier.essielc.com

A comparison of detection methods is presented in the table below:

DetectorPrincipleAdvantagesDisadvantages
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal, non-destructive. nih.govSensitive to temperature and pressure changes, not compatible with gradient elution. nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high selectivity, suitable for complex matrices. nih.govresearchgate.netHigher cost, requires specialized equipment and training. nih.gov

Spectrophotometric Methods

Spectrophotometric methods are based on the measurement of light absorption by a colored compound. For this compound, which is colorless, these methods typically involve a chemical reaction that produces a chromophore. These methods are often simple and cost-effective.

Chemical derivatization is employed to convert this compound into a product that can be easily detected by a spectrophotometer. A common principle involves a reaction where this compound participates in the formation of a colored diazonium salt. researchgate.netwisdomlib.org In one such method, the free carboxylic acid groups of this compound react with sodium nitrite (B80452) to release nitrous acid. researchgate.netwisdomlib.org This nitrous acid then diazotizes a primary aromatic amine, such as sulfanilamide. researchgate.netwisdomlib.org The resulting diazonium salt is coupled with another aromatic compound, like α-naphthylamine, to form a stable, colored azo dye. researchgate.netwisdomlib.org The intensity of the color, which is proportional to the concentration of this compound, is then measured at its maximum absorption wavelength (λmax), for instance, at 482 nm. researchgate.netwisdomlib.org

Another spectrophotometric method involves the catalytic titration of this compound with hexavalent chromium (Cr(VI)) in the presence of manganese(II) as a catalyst. core.ac.ukiiste.org The determination is based on the decrease in the absorbance of the Cr(VI) solution as it reacts with this compound. core.ac.ukiiste.org

The table below outlines the key steps in a chemical derivatization spectrophotometric method:

StepDescriptionReagents
1. Diazotization Nitrous acid, generated from this compound and sodium nitrite, diazotizes sulfanilamide. researchgate.netwisdomlib.orgThis compound, Sodium nitrite, Sulfanilamide
2. Coupling The diazonium salt couples with α-naphthylamine to form a colored azo dye. researchgate.netwisdomlib.orgDiazotized sulfanilamide, α-naphthylamine
3. Measurement The absorbance of the resulting colored solution is measured. researchgate.netwisdomlib.org-

Enzymatic Assays

Enzymatic assays are highly specific and sensitive methods for the quantification of this compound. They utilize enzymes that catalyze reactions involving oxalate as a substrate.

Oxalate Oxidase: This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide in the presence of oxygen. libios.frr-biopharm.com The amount of oxalate can then be determined by measuring the consumption of oxygen or the production of hydrogen peroxide or carbon dioxide. google.com The hydrogen peroxide produced is often coupled to a secondary reaction that generates a colored product. libios.frr-biopharm.com For example, in the presence of peroxidase, hydrogen peroxide can react with a chromogenic substrate, such as a mixture of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-dimethylamino benzoic acid (DMAB), to form a colored compound that can be measured spectrophotometrically. r-biopharm.com However, substances in samples like urine can inhibit the enzyme, which may necessitate sample pretreatment. oup.comnih.gov

Oxalate Decarboxylase: This enzyme catalyzes the conversion of oxalate to formate (B1220265) and carbon dioxide. oup.comsigmaaldrich.com The formate produced can be subsequently oxidized by formate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. sigmaaldrich.com The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the initial oxalate concentration. sigmaaldrich.com This method is reported to be less affected by inhibitors present in urine compared to the oxalate oxidase method. oup.com

The following table summarizes the principles of these enzymatic assays:

EnzymeReactionDetection Method
Oxalate Oxidase Oxalate + O₂ → 2CO₂ + H₂O₂Measurement of H₂O₂ produced (e.g., colorimetric reaction with peroxidase and a chromogen). libios.frr-biopharm.com
Oxalate Decarboxylase Oxalate → Formate + CO₂Measurement of formate produced (e.g., coupled reaction with formate dehydrogenase and NAD⁺, measuring NADH formation at 340 nm). sigmaaldrich.com

Other Advanced Analytical Techniques

Ion Chromatography

Ion chromatography (IC) is a highly effective and widely adopted technique for the quantification of this compound in a diverse range of matrices, including clinical, industrial, and pharmaceutical samples. nih.govthermofisher.comcromlab-instruments.es This method offers high sensitivity and selectivity, allowing for the rapid determination of oxalate, often with minimal sample pretreatment. cromlab-instruments.esthermofisher.com The technique is based on the separation of ions, such as the oxalate anion, as they pass through an ion-exchange column. nih.gov

The fundamental principle involves an ion-exchange stationary phase (the column) and a liquid mobile phase (the eluent). When a sample is injected, its ionic components are separated based on their relative affinities for the stationary phase. For oxalate analysis, anion-exchange columns are typically employed. cromlab-instruments.esseparations.nl The separated ions are then detected, most commonly by a conductivity detector. nih.govsrs.gov To enhance sensitivity, a suppressor is often placed between the analytical column and the detector. nih.gov This device chemically reduces the background conductivity of the eluent, thereby amplifying the signal from the analyte ions. nih.gov

Another approach is ion-exclusion chromatography, which is particularly suited for organic acids. shodex.com In this mode, separation is achieved by repelling anions from the negatively charged stationary phase. For this compound, which is a dicarboxylic acid, adjusting the eluent concentration is crucial. At low eluent concentrations, this compound may not be retained and can co-elute with other inorganic anions. shodex.com Increasing the concentration of the eluent, such as using a 50 mM aqueous perchloric acid solution, suppresses the dissociation of this compound, which enhances its retention on the column and allows for accurate quantification. shodex.com

Instrumentation and Parameters

The specific components and operating conditions of an IC system are critical for achieving accurate and reproducible quantification of this compound. Key parameters include the choice of column, eluent composition, flow rate, and detection method.

Stationary Phase (Column): The column is the core of the separation process. A guard column is frequently used upstream of the analytical column to protect it from contaminants and extend its lifespan. nih.govsrs.gov Various proprietary columns are available, often based on materials like polyvinyl alcohol with quaternary ammonium functional groups, which are effective for anion exchange. nih.gov

Mobile Phase (Eluent): The eluent's composition determines the separation efficiency. Common eluents for anion-exchange chromatography of oxalate are alkaline buffer solutions, such as a mixture of sodium carbonate and sodium bicarbonate. nih.govsrs.gov For instance, a mobile phase of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate has been successfully used. nih.gov In Reagent-Free™ Ion Chromatography (RFIC™) systems, a potassium hydroxide (B78521) (KOH) eluent can be generated electrolytically in-line, providing high precision and convenience. thermofisher.com

Detection: While suppressed conductivity is the most common detection method, other techniques can be employed depending on the application. nih.govsrs.govmdpi.com For ion-exclusion chromatography using a high concentration of perchloric acid as the eluent, UV detection at 210 nm is recommended because the post-column pH indicator method is not suitable. shodex.com Other detection methods include amperometric detection using a copper electrode and coupling the IC system with a mass spectrometer (IC-MS), which provides exceptional specificity and sensitivity. nih.govnih.gov

The following table summarizes typical instrumental conditions used in various applications for the determination of this compound.

Parameter Application 1: Sludge Analysis srs.gov Application 2: Pharmaceutical Analysis nih.gov Application 3: Industrial Liquor thermofisher.com Application 4: Organic Acid Separation shodex.com
Instrument DX-120 Ion ChromatographMetrohm IC SystemDionex ICS-2000 or ICS-3000 RFICShodex RSpak System
Column AG-14 guard (4x50 mm), AS-14 analytical (4x250 mm)Metrosep A Supp 1 (250x4.0 mm, 5.0 µm)IonPac AG17 (4x50 mm), AS17 (4x250 mm)Shodex RSpak KC-811 (8.0x300 mm) x 2
Eluent 0.75 mM Carbonate / 2.63 mM Bicarbonate7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate in Water:Acetonitrile (90:10)Potassium Hydroxide (KOH) gradient50 mM Perchloric Acid (HClO₄) aq.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Suppressed ConductivitySuppressed ConductivitySuppressed ConductivityUV (210 nm)
Run Time 18 min25 min30 minNot specified

Research Findings and Applications

Ion chromatography has been successfully applied to quantify this compound in complex matrices where direct measurement would be challenging.

In one study focused on analyzing high-level radioactive sludge, an IC method was developed to measure oxalate. srs.gov A significant challenge was the presence of insoluble calcium oxalate. To address this, a sample preparation step involving acidification with hydrochloric and nitric acid was implemented to dissolve the oxalate salts before analysis. srs.gov The study found that acidified samples needed to be protected from light and analyzed within 12 hours to prevent the decomposition of oxalate. srs.gov The method demonstrated good recovery rates for oxalate spiked into a sludge simulant, as shown in the table below. srs.gov

Recovery of Oxalate from Spiked Sludge Simulant Using IC srs.gov

Note: The Ca(OH)₂ and Na₂C₂O₄ were added to approximately 1 gram of sludge slurry. After acidification, the solution was diluted to 250 mL.

Acids Used Ca(OH)₂ Added (g) Na₂C₂O₄ Added (g) Expected Oxalate (mg/L) Measured Oxalate (mg/L) % Recovery
HCl-HNO₃00.07319217491
HCl-HNO₃0.0680.12031530998
HCl-HNO₃0.0650.13134432193
HNO₃0.0730.12532832399
HNO₃0.0620.12633131796
HCl0.0690.11831028291
HCl0.0520.132347359103

Another challenging application is the analysis of oxalate in Bayer liquor, a high-ionic-strength solution used in alumina (B75360) production. thermofisher.com An RFIC system with in-line sample cleanup was designed to remove high concentrations of aluminum, which could otherwise contaminate the column and suppressor. thermofisher.com This automated sample preparation allowed for the accurate and reproducible determination of oxalate in a difficult matrix. thermofisher.com

In clinical chemistry, IC is used to determine urinary oxalate, which is important for the diagnosis and management of patients with kidney stones (urinary calculi). cromlab-instruments.esseparations.nl A major difficulty in urine analysis is the high concentration of sulfate (B86663), which can interfere with the oxalate peak on the chromatogram. researchgate.net This issue is typically managed by diluting the urine sample, often 10- to 100-fold, before injection to reduce the sulfate concentration to a level that does not interfere with the analysis. cromlab-instruments.esresearchgate.net

Environmental Biogeochemistry of Oxalic Acid

Role in Soil Processes and Nutrient Cycling

Oxalic acid, a simple dicarboxylic acid, plays a multifaceted and crucial role in various soil processes and the cycling of essential nutrients. Its presence, primarily as the oxalate (B1200264) ion, influences mineral weathering, the availability of nutrients, and the mobility of metals.

Bioweathering and Mineral Transformation

This compound is a significant agent in the bioweathering of rocks and minerals. scielo.brnih.gov It is produced by a variety of soil organisms, including fungi and plants, and contributes to the breakdown of mineral structures through acidification and the formation of complexes with mineral cations. scielo.br Fungi, in particular, are prolific producers of this compound, which can dissolve minerals like rock phosphate (B84403) by releasing phosphate and forming secondary minerals such as calcium oxalate monohydrate (whewellite). slu.se This process of mycogenic this compound driving the chemical dissolution of apatite has been confirmed through laboratory studies. slu.se

Research has demonstrated that the presence of this compound in the soil solution accelerates the weathering of soil minerals, which in turn increases the availability of nutrients for plants. nih.gov The production of this compound by organisms like Aspergillus niger can lead to significant mineralogical changes in substrates like rock phosphate. scielo.brslu.se This highlights the importance of biogenic this compound in key biogeochemical cycles. scielo.br

Metal Leaching and Detoxification

This compound significantly influences the mobility and bioavailability of metals in the soil. It can facilitate the release of heavy metals from soil particles through processes like acidification, complexation, and exchange reactions. mdpi.com This mobilization can be a key component of phytoremediation strategies, where plants are used to extract pollutants from the soil. The application of this compound has been shown to increase the uptake of cadmium by sunflowers, thereby enhancing the remediation of contaminated soils. mdpi.com

The effectiveness of this compound in leaching metals varies depending on the metal and soil conditions. Column leaching experiments have shown that this compound had the highest removal rates for chromium, iron, manganese, and magnesium from a contaminated soil, but was less effective at leaching calcium. mdpi.comnih.gov Its ability to form stable complexes with many metal ions is a primary mechanism for this leaching activity. mdpi.comepa.gov

Beyond simply mobilizing metals, this compound plays a role in metal detoxification for plants and microorganisms. oup.com Plants may exude this compound as a response to stress from toxic metals like aluminum. oup.com By forming complexes with these toxic metal ions in the soil, this compound can reduce their bioavailability and thus their toxicity to the plant. oup.com Fungi that produce this compound are often tolerant to high concentrations of heavy metals, and they can immobilize these metals by precipitating them as insoluble metal oxalates. researchgate.net This process not only detoxifies the immediate environment for the fungus but can also be a mechanism for the bioremediation of metal-contaminated soils. researchgate.net

The Oxalate-Carbonate Pathway (OCP)

The Oxalate-Carbonate Pathway (OCP) is a significant biogeochemical process that links the biological production of oxalate with the geological formation of carbonate minerals. This pathway plays a crucial role in the global carbon cycle and involves intricate interactions between various soil organisms.

Carbon Sequestration and the Global Carbon Cycle

The OCP represents a potentially significant, yet often overlooked, mechanism for long-term carbon sequestration in terrestrial ecosystems. frontiersin.orgresearchgate.netthe-microbiologist.com The process begins with the production of this compound by plants and fungi through photosynthesis and metabolic activities, effectively capturing atmospheric carbon dioxide. the-microbiologist.compostersessiononline.eu This this compound then reacts with calcium in the soil to form calcium oxalate crystals. osti.gov

Subsequently, oxalotrophic bacteria consume these calcium oxalate crystals as their primary carbon and energy source. osti.govpsu.edu The bacterial metabolism of oxalate results in the release of carbonate and bicarbonate ions, leading to an increase in soil pH. psu.eduresearchgate.net In calcium-rich environments, this localized alkalinity drives the precipitation of calcium carbonate (CaCO₃). frontiersin.orgpsu.edu

This newly formed mineralized carbon is significantly more stable than organic carbon, with a residence time in the soil that can be orders of magnitude longer (from 100 to 1,000,000 years). frontiersin.org This long-term storage of carbon in the form of carbonates makes the OCP a vital component of the global carbon cycle, acting as a natural sink for atmospheric CO₂. frontiersin.orgthe-microbiologist.com The potential for enhancing this pathway through land management practices, such as reforestation with oxalogenic trees, is an area of active research for climate change mitigation. researchgate.netpostersessiononline.eu

Interactions between Fungi, Bacteria, and Plants in the OCP

The Oxalate-Carbonate Pathway is a prime example of a complex symbiotic relationship between different kingdoms of life. frontiersin.orgosti.gov It is often described as a tripartite association involving oxalogenic plants, oxalogenic fungi, and oxalotrophic bacteria. nih.gov

Plants and Fungi (Oxalate Producers): Many plants, particularly certain tree species in tropical and temperate forests, produce significant quantities of calcium oxalate. postersessiononline.eupsu.edu Saprotrophic fungi, which decompose dead plant material, also contribute to the pool of calcium oxalate in the soil. frontiersin.orgnih.gov

Bacteria (Oxalate Degraders): Oxalotrophic bacteria are the key drivers of the second phase of the OCP. researchgate.net They utilize the oxalate produced by plants and fungi, and their metabolic activity leads to the precipitation of calcium carbonate. frontiersin.orgosti.gov Studies have shown that bacteria are primarily responsible for the pH shift necessary for carbonate formation, but they often require the presence of fungi to carry out this activity effectively in the complex soil environment. researchgate.net

Fungi (Dual Role): Recent research has revealed that the role of fungi in the OCP is more complex than previously thought. Not only are they involved in oxalate production, but some fungal species are also capable of degrading calcium oxalate. nih.gov This finding challenges the earlier paradigm where oxalate degradation was considered to be mainly a bacterial process. nih.gov

These intricate interactions highlight the interdependence of different microbial groups in driving major biogeochemical cycles. osti.govresearchgate.net The synergy between plants, fungi, and bacteria is essential for the functioning of the OCP and its contribution to soil fertility and carbon storage. frontiersin.orgresearchgate.net

Degradation in Industrial Effluents and Waste Management

This compound is a component of various industrial effluents, notably from the nuclear industry where it is used in decontamination processes. frontiersin.orgresearchgate.net Its presence in wastewater poses environmental risks due to its persistence and its ability to solubilize and transport heavy metals. frontiersin.orgresearchgate.net Therefore, effective methods for its degradation are crucial for waste management.

Several approaches have been investigated for the destruction of this compound in industrial waste streams. These methods can be broadly categorized based on the concentration of this compound in the effluent. frontiersin.orgresearchgate.net

For high concentrations of this compound, chemical oxidation methods are often employed. The use of hydrogen peroxide, particularly in the presence of metallic cations like Mn²⁺ and Fe²⁺, has been shown to accelerate the degradation of this compound. frontiersin.orgresearchgate.net The efficiency of this process can be further enhanced by exposure to UV light. frontiersin.orgresearchgate.net

In scenarios with lower concentrations of this compound, heating the solution in the presence of hydrogen peroxide and metallic ions has proven effective. frontiersin.orgresearchgate.net Research indicates that the rate of destruction increases with higher concentrations of hydrogen peroxide, with an optimal ratio of this compound to hydrogen peroxide being 1:100 for efficient degradation. frontiersin.orgresearchgate.net Interestingly, at these lower concentrations, heating alone can be sufficient, and low-power UV light may not provide a significant additional benefit. frontiersin.orgresearchgate.net

Advanced Oxidation Processes (AOPs), such as the photo-Fenton process which combines UV light, hydrogen peroxide, and iron salts, are also effective in decomposing this compound waste. researchgate.net Catalytic ozonation using materials like nitrogen and phosphorus-doped carbon has also shown high efficiency in degrading this compound in wastewater. researcher.life

The choice of degradation method depends on various factors, including the concentration of this compound, the presence of other chemicals in the effluent, and cost-effectiveness. The goal is to efficiently break down the this compound to minimize its environmental impact upon discharge. epa.govfrontiersin.org

Interactive Data Table: this compound Degradation Methods

Degradation MethodKey ParametersConcentrationEfficiencyReference
Chemical Oxidation Hydrogen Peroxide, Metallic Cations (Mn²⁺, Fe²⁺)HighAccelerated degradation frontiersin.orgresearchgate.net
Chemical Oxidation + UV Hydrogen Peroxide, Metallic Cations, UV LightHighFurther enhanced degradation frontiersin.orgresearchgate.net
Thermal Oxidation Hydrogen Peroxide, Metallic Cations, Heat (80°C)Low~94% destruction in 24h at 1:100 ratio frontiersin.org
Photo-Fenton (UVC) UVC light, H₂O₂, Fe²⁺VariableEffective decomposition researchgate.net
Catalytic Ozonation N/P-doped carbon catalyst, OzoneVariable91% degradation in 40 min researcher.life

Future Directions and Emerging Research Areas

Novel Therapeutic Approaches for Oxalate-Related Diseases

The development of innovative therapies for diseases associated with high oxalate (B1200264) levels, such as primary hyperoxaluria (PH) and recurrent kidney stone disease, is a rapidly advancing area of research. tandfonline.comtandfonline.com Current research is moving beyond supportive measures and transplantation to target the underlying mechanisms of oxalate overproduction and accumulation. tandfonline.comoup.com

Enzyme replacement therapy is another area of active investigation. This strategy involves administering a functional version of the deficient enzyme, such as alanine-glyoxylate aminotransferase (AGT) in PH1, to directly address the metabolic defect. everyone.org Additionally, the use of orally administered oxalate-degrading enzymes, like oxalate decarboxylase (OxDC), is being explored to break down dietary oxalate in the gastrointestinal tract, thereby reducing its absorption. urotoday.comprotheragen.comresearchgate.net

Other emerging strategies include the development of small molecule inhibitors that can block the activity of enzymes involved in oxalate synthesis. patsnap.comtandfonline.com Researchers are also exploring the potential of gene editing technologies like CRISPR/Cas9 to permanently correct the genetic mutations that cause primary hyperoxalurias. patsnap.comnih.gov Furthermore, there is ongoing research into therapies that target the inflammatory response triggered by calcium oxalate crystals, such as inhibitors of the NLRP3 inflammasome. frontiersin.org

Table 1: Emerging Therapeutic Strategies for Oxalate-Related Diseases

Therapeutic ApproachMechanism of ActionTarget Molecule/PathwayExamples/Status
RNA Interference (RNAi)Silences specific mRNA to prevent the translation of key enzymes in oxalate synthesis.Glycolate (B3277807) oxidase (GO), Lactate (B86563) dehydrogenase A (LDHA)Lumasiran (approved for PH1), Nedosiran (investigational) everyone.orgresearchgate.net
Enzyme TherapyProvides a functional enzyme to either replace a deficient one or to degrade oxalate.Alanine-glyoxylate aminotransferase (AGT), Oxalate decarboxylase (OxDC)Investigational for PH1 (AGT replacement); Oral OxDC (ROD-16) in clinical trials. everyone.orgprotheragen.com
Small Molecule InhibitorsDirectly inhibit the catalytic activity of enzymes involved in oxalate production.GO, LDHA, Hydroxyproline dehydrogenase (HYPDH)Preclinical development and high-throughput screening. tandfonline.com
Gene EditingPermanently corrects the underlying genetic mutations causing the disease.AGXT gene (for PH1)Preclinical studies using CRISPR/Cas9. patsnap.comnih.gov
Anti-inflammatory AgentsBlock the inflammatory cascade initiated by calcium oxalate crystals.NLRP3 inflammasomePreclinical studies with inhibitors like MCC950. frontiersin.org

Deeper Elucidation of Microbial Oxalate Metabolism and Interactions

The role of the gut microbiome in maintaining oxalate homeostasis is a critical and expanding area of research. elifesciences.orgelifesciences.org While mammals lack the enzymes to degrade oxalate, a diverse range of gut bacteria possess this capability, significantly influencing the amount of oxalate absorbed by the host. elifesciences.orgtandfonline.com

Historically, Oxalobacter formigenes was considered the primary oxalate-degrading bacterium in the gut. elifesciences.orgelifesciences.org It utilizes a two-enzyme pathway involving oxalyl-CoA decarboxylase and formyl-CoA transferase. elifesciences.orgelifesciences.org However, recent research has revealed that oxalate degradation is a much broader function distributed across multiple bacterial species from genera such as Lactobacillus, Bifidobacterium, and Streptococcus. elifesciences.orgtandfonline.comnih.gov These bacteria employ various metabolic pathways to break down oxalate. elifesciences.orgelifesciences.org This redundancy in oxalate-degrading function within the gut microbiota suggests a resilient system for managing dietary oxalate. elifesciences.orgelifesciences.org

Current research is focused on understanding the complex interactions within the gut microbial community that influence oxalate metabolism. elifesciences.orgelifesciences.org For example, the byproducts of oxalate degradation, such as formate (B1220265) and carbon dioxide, can be utilized by other bacteria in the gut, creating intricate metabolic networks. elifesciences.orgelifesciences.org Studies are also investigating how factors like diet, antibiotic use, and host genetics impact the composition and function of these oxalate-degrading microbial communities. elifesciences.orgmdpi.com

A deeper understanding of these microbial interactions is crucial for developing effective probiotic therapies for hyperoxaluria and kidney stone disease. elifesciences.orgmdpi.com The inconsistent results of clinical trials using O. formigenes alone highlight the need to consider the broader microbial context. elifesciences.orgelifesciences.org Future research aims to identify key microbial players and their synergistic relationships to design more robust and effective bacteriotherapies that can restore and maintain oxalate homeostasis. elifesciences.orgbiorxiv.org This includes exploring the potential of genetically engineered bacteria with enhanced oxalate-degrading capabilities. patsnap.com

Advanced Materials and Biotechnological Applications of Oxalic Acid and its Derivatives

Beyond its biological roles, this compound and its derivatives are finding increasing applications in the fields of advanced materials and biotechnology. The unique chemical properties of this compound, such as its ability to act as a chelating and reducing agent, make it a versatile building block for various materials. researchgate.net

In material science, this compound is used in the synthesis of novel materials with unique properties. For example, it plays a role in the creation of laminated alumina (B75360) films through anodic oxidation, which can exhibit structural colors with potential applications in electronics and photonics. sigmaaldrich.com It is also employed in the anodizing process of aluminum alloys to enhance their corrosion resistance and surface properties. sigmaaldrich.comwikipedia.org Furthermore, this compound is utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

In biotechnology, there is growing interest in using this compound for various industrial processes. It is used in the processing of industrial waste to recover valuable materials, such as the extraction of boric acid from ulexite (B576465) waste. sigmaaldrich.com The enzymes that degrade oxalate, such as oxalate decarboxylase, are also being explored for their biotechnological potential. These enzymes can be used in food processing to reduce the oxalate content of foodstuffs like flour and beverages such as fruit juices and beer, thereby improving their nutritional quality. google.com

Recent advancements in nanocatalyst technology are also boosting the efficiency of this compound production itself. The use of mesoporous materials as nanocatalysts has shown the potential to significantly increase yields and reduce waste in the chemical production of this compound, paving the way for more sustainable industrial applications. sciencefeatured.com The semiconductor industry also utilizes this compound in processes like the electrochemical-mechanical planarization of copper layers. wikipedia.org

Table 2: Applications of this compound in Advanced Materials and Biotechnology

Application AreaSpecific UseKey Property UtilizedExample
Material ScienceSynthesis of laminated alumina filmsAnodizing agentCreating materials with structural colors for photonics. sigmaaldrich.com
Material ScienceCorrosion protectionAnodizing agentImproving the surface of aluminum alloys. sigmaaldrich.comwikipedia.org
Material ScienceMineral cleaningAcidic and chelating propertiesCleaning quartz crystals and pyrite. wikipedia.orgatamankimya.com
BiotechnologyFood processingSubstrate for degrading enzymesUsing oxalate decarboxylase to lower oxalate in beverages. google.com
BiotechnologyIndustrial waste processingLeaching agentRecovering boric acid from ulexite waste. sigmaaldrich.com
NanotechnologyProduction of nanocatalystsChemical precursor/reagentDeveloping efficient catalysts for chemical synthesis. sciencefeatured.com
ElectronicsSemiconductor fabricationChemical-mechanical planarizationProcessing of copper layers in semiconductor devices. wikipedia.org

Comprehensive Studies on this compound Transport Mechanisms

A thorough understanding of how this compound is transported across biological membranes is fundamental to comprehending its homeostasis and pathophysiology. Research in this area is focused on identifying and characterizing the specific transporter proteins responsible for moving oxalate in both humans and plants.

In humans, the SLC26 family of anion transporters plays a crucial role in oxalate movement across the intestinal and renal epithelia. nih.govnih.gov These proteins function as anion exchangers, transporting a variety of substrates including oxalate, chloride, bicarbonate, and sulfate (B86663). nih.govmdpi.com For instance, SLC26A6 (also known as PAT-1) is a major transporter involved in oxalate secretion into the intestine, exchanging it for chloride. researchgate.netnih.gov Conversely, SLC26A3 (DRA) has been implicated in oxalate absorption. researchgate.net Knockout mouse models have been instrumental in elucidating the specific roles of these transporters; for example, mice lacking Slc26a6 exhibit hyperoxaluria and develop calcium oxalate stones due to impaired intestinal oxalate secretion. nih.gov Other members of the SLC26 family, such as SLC26A1 and SLC26A4, are also known to transport oxalate and are under investigation for their precise physiological roles. mdpi.comuniprot.org Future research aims to further delineate the regulation of these transporters and their contribution to oxalate-related diseases. nih.gov

In plants, the transport of this compound is vital for processes such as calcium regulation and detoxification of heavy metals like aluminum. oup.com Plants can secrete this compound from their roots to chelate toxic metals in the soil. oup.com Evidence suggests that this secretion is mediated by anion channels in the plasma membrane. oup.com The identification and characterization of these plant-based oxalate transporters are ongoing.

A key area of future investigation is the detailed structural and mechanistic study of these transport proteins. For example, crystal structures of the bacterial oxalate transporter OxlT have provided insights into how it selectively binds and transports oxalate while excluding other similar molecules. biorxiv.org Similar detailed studies on human and plant transporters will be crucial for understanding their function and for designing targeted therapeutic interventions.

Q & A

Q. What analytical methods are commonly used to quantify oxalic acid in biological and environmental samples?

this compound quantification requires precision due to its low concentration in complex matrices. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is widely employed, offering sensitivity (detection limits <1 ppm) and reproducibility. For biological fluids like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to avoid interference from metabolites. Pre-analytical steps, such as acidification or derivatization, may enhance recovery rates .

Q. How is this compound utilized as a primary standard in titration experiments?

this compound’s high purity and stability make it ideal for standardizing alkaline solutions (e.g., NaOH or KMnO₄). For example, in redox titrations, this compound (C₂H₂O₄·2H₂O) reacts stoichiometrically with KMnO₄ in acidic conditions, enabling precise endpoint determination via colorimetric changes. Researchers must account for hydration state and temperature effects on molarity calculations .

Q. What thermodynamic properties of this compound are critical for material synthesis?

Key properties include enthalpy of formation (ΔfH°solid = -828.93 ± 0.46 kJ/mol) and heat capacity (Cp,solid = 105.9 J/mol·K at 298 K). These values, validated by NIST, inform energy balances in reactions like metal oxalate precipitation or catalytic degradation. Discrepancies in historical data (e.g., ΔcH°solid ranging from -242.9 to -253.5 kJ/mol) necessitate verification via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound production in fungal bioprocesses?

DOE frameworks (e.g., Central Composite Design) identify critical factors (pH, temperature, nutrient levels) in fungal this compound biosynthesis. For Sclerotium rolfsii, a quadratic model (Ŷ = β₀ + Σβᵢxᵢ + Σβᵢⱼxᵢxⱼ) revealed pH and glucose concentration as dominant variables, with ANOVA confirming model significance (p < 0.05). Post-hoc lack-of-fit tests and residual analysis validate experimental reproducibility .

Q. What methodologies resolve contradictions in this compound’s aggregation behavior compared to malonic acid?

Molecular dynamics simulations show this compound forms polydisperse clusters (≤60 molecules), while malonic acid aggregates into large spherical structures. Experimental validation via dynamic light scattering (DLS) and cryo-electron microscopy can clarify solvent effects (e.g., aqueous vs. organic media) and hydrogen-bonding patterns. Conflicting data may arise from pH-dependent dissociation (pKa₁ = 1.25, pKa₂ = 4.14) .

Q. How do reaction kinetics models explain this compound degradation in catalytic systems?

In Pt/SiO₂-catalyzed nitric acid solutions, degradation follows pseudo-first-order kinetics (k₀ = 0.02–0.1 M). Rate constants correlate with this compound concentration (R² = 0.9878), suggesting a Langmuir-Hinshelwood mechanism. Arrhenius plots (ln k vs. 1/T) derive activation energy (Eₐ), while FTIR or Raman spectroscopy tracks intermediate species (e.g., glyoxylic acid) .

Q. What experimental designs assess this compound’s role in rare earth element (REE) recovery?

Precipitation tests vary dosage (6–40 g/L), pH (0.5–4), and time (10–150 min) to maximize REE-oxalate yield. Mass balance analyses (ICP-MS of leachate and residue) identify optimal conditions (e.g., pH 1.5, 15 g/L dosage). Contradictions in stripping efficiency require factorial designs to isolate confounding variables like competing ions (Fe³⁺, Al³⁺) .

Q. How do enzymatic inhibition studies evaluate this compound’s impact on lactate dehydrogenase (LDH)?

Competitive inhibition assays measure LDH activity via NADH oxidation (340 nm absorbance) under varying this compound concentrations. Lineweaver-Burk plots (1/V vs. 1/[S]) determine Kᵢ values, while SDS-PAGE confirms structural denaturation. Control experiments must account for pH shifts (this compound’s acidity) to avoid false positives .

Methodological Resources

  • Statistical Tools : Minitab 18 (DOE, ANOVA), Design Expert 8.0 (RSM) .
  • Analytical Instruments : HPLC-RID , LC-MS/MS , ICP-MS .
  • Reference Data : NIST thermochemical databases , crystallographic SDF files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.